6-Bromoquinolin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURYXBCGKGDWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588919 | |
| Record name | 6-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552330-94-6 | |
| Record name | 6-Bromo-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552330-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromoquinolin-3-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 6-Bromoquinolin-3-ol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 6-position and a hydroxyl group at the 3-position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 552330-94-6[1] |
| Molecular Formula | C₉H₆BrNO[2] |
| Molecular Weight | 224.06 g/mol [1] |
| InChI | 1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H[1] |
| InChIKey | CURYXBCGKGDWCN-UHFFFAOYSA-N[1] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)O[3] |
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |
Safety and Handling
This compound is classified with the following GHS hazard statements, indicating that appropriate safety precautions should be taken during its handling and use in a laboratory setting.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Synthesis and Characterization
Postulated Synthetic Workflow
A potential synthetic pathway could involve the construction of the quinoline core followed by functionalization. The Gould-Jacobs reaction, a common method for synthesizing 4-hydroxyquinolines, could be adapted, starting from 4-bromoaniline. Subsequent modification would be required to introduce the hydroxyl group at the 3-position.
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization Workflow
The structural confirmation of synthesized this compound would rely on a combination of standard spectroscopic techniques. Although specific spectral data for this compound is not widely published, a general workflow for its characterization is presented below.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.
-
Antimicrobial and Anticancer Potential: Quinolone derivatives are known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[4] The quinoline and quinolinone cores are also present in several anticancer agents, with mechanisms including apoptosis induction and cell cycle arrest.[4] The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[4]
-
Prostaglandin F2α Inhibition: A study on analogues of 6-bromo-3-methylquinoline has highlighted their potential as inhibitors of prostaglandin F2α (PGF2α), a target for preventing preterm labor.[5] This suggests that the 6-bromoquinoline scaffold could be a valuable starting point for the development of novel therapeutics in this area.
Logical Relationship of Structure to Potential Activity
The structural features of this compound suggest several avenues for its potential biological activity, as illustrated in the following diagram.
Caption: A diagram illustrating the potential influence of key structural motifs of this compound on its biological activities.
Conclusion
This compound is a chemical entity with a foundation in the well-established biological importance of the quinoline scaffold. While direct and extensive research on this specific molecule is not widely available, the analysis of its structural components and related compounds suggests significant potential for further investigation, particularly in the realms of antimicrobial and anticancer drug discovery. The data and conceptual frameworks presented in this guide offer a solid starting point for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this compound and its derivatives.
References
- 1. This compound | 552330-94-6 [sigmaaldrich.com]
- 2. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromoquinolin-3-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its physicochemical properties, potential synthetic routes, and anticipated biological activities based on current literature and analysis of structurally related quinoline derivatives.
Core Compound Identification
This section provides the fundamental chemical identifiers for this compound.
| Parameter | Value | Source |
| CAS Number | 552330-94-6 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 6-bromo-3-quinolinol | [1] |
Physicochemical and Safety Data
A summary of the known physical and safety information for this compound is presented below.
| Property | Value/Information | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [1] |
| Signal Word | Warning | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction
The synthesis of this compound can be envisioned through a multi-step process starting from 4-bromoaniline.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-bromoquinolin-4(1H)-one (Precursor)
This protocol is adapted from the synthesis of structurally related quinolin-4-ones and serves as a foundational method for obtaining a key precursor.
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed via distillation.
-
Cyclization: The resulting intermediate adduct is added portion-wise to a pre-heated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis and Decarboxylation: The isolated ester is then hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Subsequent heating of this intermediate induces decarboxylation to form 6-bromoquinolin-4(1H)-one.
Further chemical modifications would be necessary to obtain the target this compound from this precursor, the specifics of which require further investigation.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The biological potential of this compound can be extrapolated from studies on analogous compounds.
Anticancer Potential
Derivatives of 6-bromoquinoline have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) in cancer cells. One of the critical signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2] Quinoline derivatives have been investigated as inhibitors of this pathway.[2] By inhibiting key kinases like PI3K, Akt, or mTOR, these compounds can halt the uncontrolled growth of cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 6-bromoquinoline derivatives.
Antimicrobial Activity
The quinoline and quinolone core structures are foundational to many antibacterial agents.[3] These compounds often exert their effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication. The specific substitution patterns on the quinoline ring play a crucial role in determining the spectrum and potency of their antimicrobial activity.
Other Potential Applications
Analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α, which is associated with preterm labor, suggesting potential applications in reproductive medicine.
Spectroscopic Data and Characterization
While specific spectroscopic data for this compound is not provided in the search results, the following are general protocols for the characterization of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum would confirm the positions and connectivity of hydrogen atoms on the quinoline ring and the hydroxyl group.
-
¹³C NMR: A carbon-13 NMR spectrum would identify all the carbon atoms in the molecule, including those in the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for O-H stretching of the hydroxyl group and C=C and C=N stretching of the quinoline ring.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for further investigation in drug discovery and development. While direct experimental data is somewhat limited, the analysis of structurally similar quinoline derivatives strongly suggests potential for anticancer and antimicrobial activities. The information and protocols provided in this technical guide offer a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this promising molecule.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 6-Bromoquinolin-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its tautomeric form, 6-bromo-3-hydroxyquinolin-2(1H)-one, and closely related analogues to provide a predictive framework for its properties and potential applications.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and includes data for structurally related compounds for comparative purposes.
| Property | Value for this compound | Reference Compounds |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.06 g/mol [1] | - |
| Physical Form | Solid[2] | - |
| Melting Point | Data not available | 6-Bromoquinolin-4-ol: 283°C 6-Bromoquinoline: 19-24°C[3] |
| Boiling Point | Data not available | 6-Bromoquinoline: 116°C at 6 mmHg[3] |
| pKa | Data not available | - |
| Solubility | Data not available | General quinolinones are soluble in DMF and DMSO. |
| Storage | Sealed in dry, room temperature conditions[2] | - |
Spectroscopic Profile
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the quinoline core are expected to appear in the range of 7.0-9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton is also anticipated, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons are expected in the 110-150 ppm region. The carbon bearing the bromine (C-6) would be shifted downfield, while the carbon with the hydroxyl group (C-3) would be significantly deshielded. The carbonyl carbon in the tautomeric quinolin-2-one form would appear further downfield, typically in the 160-180 ppm range. |
| IR Spectroscopy | Characteristic peaks would include O-H stretching (broad band around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (1450-1620 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹). For the tautomeric form, a strong C=O stretch would be observed around 1650-1680 cm⁻¹. |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. |
Experimental Protocols
Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one
A practical synthetic route to the tautomeric form of this compound involves a two-stage process, starting with the preparation of 5-bromoisatin, followed by an Eistert ring expansion and subsequent hydrolysis[4].
Stage 1: Synthesis of 5-Bromoisatin
This procedure is adapted from established methods for the bromination of isatin.
-
Materials: Isatin, Pyridinium bromochromate (PBC), Glacial acetic acid, Ethanol.
-
Procedure:
-
To a suspension of pyridinium bromochromate (1.2 equivalents) in glacial acetic acid, add a solution of isatin (1 equivalent) in a minimal amount of acetic acid.
-
Heat the mixture on a water bath with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes[5].
-
After completion, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 5-bromoisatin[5].
-
Stage 2: One-Pot Eistert Ring Expansion and Hydrolysis
This stage utilizes the prepared 5-bromoisatin to construct the 6-bromo-3-hydroxyquinolin-2(1H)-one core.
-
Materials: 5-Bromoisatin, Diazomethane (or a safer alternative like trimethylsilyldiazomethane), a suitable solvent (e.g., THF/water), a catalyst for Wolff rearrangement (e.g., silver benzoate or light), and a base for hydrolysis (e.g., NaOH).
-
Procedure:
-
Prepare an activated derivative of 5-bromoisatin (e.g., the acid chloride).
-
React the activated 5-bromoisatin with diazomethane to form an α-diazoketone intermediate.
-
Induce a Wolff rearrangement of the α-diazoketone to a ketene. This can be achieved thermally, photochemically, or using a silver(I) catalyst[6].
-
In the presence of a nucleophile like water or an alcohol, the ketene will be trapped to form a carboxylic acid or ester derivative, respectively, which is the ring-expanded product.
-
Hydrolyze the resulting ester in situ using a base like sodium hydroxide to afford the final product, 6-Bromo-3-hydroxyquinolin-2(1H)-one.
-
Caption: Synthetic workflow for 6-Bromo-3-hydroxyquinolin-2(1H)-one.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its key functional groups: the quinoline ring system, the hydroxyl group, and the bromine atom.
-
Tautomerism: this compound exists in equilibrium with its more stable tautomer, 6-bromo-3-hydroxyquinolin-2(1H)-one. This equilibrium influences its reactivity.
-
Derivatization: The hydroxyl and the amine groups in the tautomeric form are reactive sites for derivatization.
-
O-Alkylation: The hydroxyl group at the C3 position can be alkylated using an alkyl halide in the presence of a base like potassium carbonate in DMF[7].
-
N-Alkylation: The nitrogen atom at the N1 position can be alkylated using a strong base like sodium hydride followed by treatment with an alkyl halide[7].
-
-
Cross-Coupling Reactions: The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to create a library of derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities[4][8].
Anticancer Potential:
Derivatives of 6-bromo-substituted quinolinones have demonstrated significant potential as anticancer agents[8]. The bromine atom is thought to enhance the lipophilicity of the molecule, which may improve cell membrane permeability and target engagement[8]. Structurally related compounds have shown potent antiproliferative effects against various cancer cell lines[8].
One potential mechanism of action for the anticancer activity of quinolinone derivatives is the inhibition of protein kinases within critical cell signaling pathways[8]. For instance, some quinolinone derivatives have been shown to inhibit Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), which are key enzymes in the DNA damage response pathway[8]. Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, making them promising candidates for combination cancer therapy[8]. A hypothetical mechanism involves the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
References
Technical Guide: Solubility Profile of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide addresses the solubility of 6-Bromoquinolin-3-ol. Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvents. This document provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes detailed experimental protocols for the widely accepted shake-flask equilibrium solubility method, coupled with analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. Furthermore, a logical experimental workflow is presented to guide the researcher through the process of generating reliable and reproducible solubility data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features suggest potential biological activity, making the characterization of its physicochemical properties, particularly solubility, a fundamental step in the pre-formulation and drug development process. Understanding the solubility of this compound in different solvents, including aqueous buffers at various pH values and common organic solvents, is essential for:
-
Formulation Design: Selecting appropriate solvent systems for liquid formulations or for the preparation of solid dispersions.
-
Bioavailability Prediction: Aqueous solubility is a key factor influencing the absorption of an orally administered drug.
-
Purification Processes: Designing effective crystallization and chromatographic purification methods.
-
In Vitro and In Vivo Studies: Preparing stock solutions and dosing vehicles for biological assays.
This guide provides the necessary methodologies to enable researchers to generate the required solubility data for this compound.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound is not widely reported in the scientific literature. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined values.
Table 1: Illustrative Template for Equilibrium Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Phosphate Buffered Saline (pH 7.4) | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| 0.1 M HCl (pH 1.2) | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Methanol | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethanol | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetone | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetonitrile | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dichloromethane | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |
Experimental Protocols
The following protocols describe the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[1]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 2-5 mL). The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Shake the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is established when consecutive measurements are consistent.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter.[3] Care must be taken to avoid any temperature change during this step.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Analytical Quantification
The concentration of this compound in the diluted supernatant can be determined using either HPLC or UV-Vis spectrophotometry.
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. This typically involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile or methanol and water with a buffer), a flow rate, and a UV detection wavelength where the compound has significant absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.[4]
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
This method is suitable if this compound has a distinct chromophore and is not expected to degrade or have interfering impurities.[5]
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).[6]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law.[7]
-
Sample Analysis: Measure the absorbance of the diluted sample of the saturated solution at the λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Spectroscopic Profile of 6-Bromoquinolin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoquinolin-3-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, analysis based on analogous compounds, and standardized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and comparison with structurally similar compounds, such as 6-bromoquinoline and various hydroxyquinolines.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | ~8.5 - 8.7 | d | ~2.5 |
| H-4 | ~7.3 - 7.5 | d | ~2.5 |
| H-5 | ~7.8 - 8.0 | d | ~9.0 |
| H-7 | ~7.6 - 7.8 | dd | ~9.0, 2.2 |
| H-8 | ~8.1 - 8.3 | d | ~2.2 |
| OH-3 | ~9.5 - 10.5 | br s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~145 - 148 |
| C-3 | ~150 - 153 |
| C-4 | ~110 - 113 |
| C-4a | ~128 - 131 |
| C-5 | ~125 - 128 |
| C-6 | ~118 - 121 |
| C-7 | ~133 - 136 |
| C-8 | ~129 - 132 |
| C-8a | ~146 - 149 |
Note: Chemical shifts are referenced to the solvent peak. These are estimated values.
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1620 - 1450 | Medium to Strong | C=C and C=N stretching (quinoline ring) |
| ~1350 - 1250 | Strong | C-O stretch (phenol) |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~900 - 675 | Medium to Strong | C-H out-of-plane bending |
| ~600 - 500 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 222.96, 224.96 | Molecular ion peak with characteristic bromine isotopic pattern (¹⁹Br/⁸¹Br) |
| [M-H]⁺ | 221.96, 223.96 | Loss of a hydrogen atom |
| [M-CO]⁺ | 194.97, 196.97 | Loss of carbon monoxide |
| [M-Br]⁺ | 144.04 | Loss of the bromine atom |
Note: m/z values are for the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory procedures for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Referencing: The spectrum is referenced to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
The sample can be introduced via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will depend on the sample's volatility and thermal stability.
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules.
Mass Analysis:
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Detection:
-
The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide on the Discovery and History of Quinolinol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast array of biologically active compounds. Its hydroxylated derivatives, the quinolinols, have garnered significant attention from the dawn of synthetic organic chemistry to modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of quinolinol compounds, detailing the seminal synthetic methodologies, key milestones in understanding their biological activities, and the evolution of their applications.
The Dawn of Quinoline Chemistry: From Coal Tar to Synthesis
The story of quinoline begins not with its synthesis, but with its isolation from a complex and rather unrefined source: coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a basic substance he named "Leukol" (from Greek leukos, meaning white, and Latin oleum, meaning oil).[1] Concurrently, he isolated another basic compound from the same source, which he named "Kyanol" (from Greek kyanos, meaning blue), later identified as aniline.[1] Runge's work, though groundbreaking in isolating these fundamental building blocks, did not immediately reveal their chemical structures.
The true nature of quinoline as a benzopyridine was elucidated through the degradative studies of natural alkaloids, most notably quinine. The name "quinoline" itself is derived from "quinine," reflecting this historical connection. The structural elucidation paved the way for the first rational synthesis of the quinoline core, a landmark achievement by the Czech chemist Zdenko Hans Skraup in 1880.[2]
The Skraup Synthesis of Quinoline (1880)
The Skraup synthesis provided the first practical method for constructing the quinoline ring system from simple aromatic amines.[2][3] The reaction, though often vigorous, was a pivotal moment in heterocyclic chemistry.
Experimental Protocol: The Original Skraup Synthesis
A mixture of aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (initially, Skraup used nitrobenzene, which also acted as a solvent) was heated.[2][3] The reaction is notoriously exothermic.[4] Ferrous sulfate was often added to moderate the reaction's violence.[2]
The reaction proceeds through several key steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein.[3]
-
Michael addition of aniline to acrolein.
-
Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.
-
Dehydration to form a dihydroquinoline intermediate.
-
Oxidation of the dihydroquinoline to yield the aromatic quinoline ring.
Quantitative Data from Early Syntheses
Historical reports on the yields of the original Skraup synthesis are often imprecise and varied significantly depending on the specific conditions and scale. Early yields were generally low due to the harsh reaction conditions and the formation of significant amounts of tarry byproducts.
| Synthesis Method | Key Reactants | Year | Reported Yield (Approximate) | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Nitrobenzene | 1880 | Low to Moderate | [2][3] |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetaldehyde, Sodium Hydroxide | 1882 | Good | [5][6] |
The Friedländer Synthesis of Quinoline (1882)
Shortly after Skraup's discovery, Paul Friedländer developed a more versatile and often higher-yielding method for quinoline synthesis.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base.[5][6]
Experimental Protocol: The Original Friedländer Synthesis
Friedländer's original 1882 paper describes the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of a sodium hydroxide solution.[5][6]
The general procedure involves:
-
Dissolving the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent, often an alcohol.
-
Adding a catalytic amount of acid or base.
-
Heating the mixture, often under reflux, to drive the condensation and subsequent cyclization.
-
The reaction proceeds via an initial aldol condensation followed by the formation of a Schiff base, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring.[7]
The Discovery of 8-Hydroxyquinoline and its Significance
While the synthesis of the parent quinoline ring was a major achievement, the discovery of its hydroxylated derivatives, particularly 8-hydroxyquinoline (also known as oxine), opened up new avenues in analytical chemistry and medicinal applications.
In 1880, Hugo Weidel and his student Albert Cobenzl first obtained 8-hydroxyquinoline by the decarboxylation of "oxycinchoninic acid," a derivative of the natural alkaloid cinchonine.[8] They characterized the resulting compound, which they named "oxyquinoline" or "α-quinophenol," noting its phenolic properties.[8] Shortly thereafter, in 1881, Zdenko Hans Skraup, the pioneer of quinoline synthesis, developed a method to synthesize substituted quinolines from substituted phenols, leading to the definitive identification of the structure of 8-hydroxyquinoline.[8]
The most significant early discovery related to 8-hydroxyquinoline was its ability to form insoluble chelate complexes with a wide variety of metal ions, a property that was recognized in the 1920s.[8] This finding established 8-hydroxyquinoline as a prominent analytical reagent for the gravimetric and colorimetric determination of metals.
Historical Development of the Biological Activity of Quinolinol Compounds
The biological importance of the quinoline scaffold was evident long before its chemical structure was understood, primarily through the use of quinine from the bark of the Cinchona tree to treat malaria.[9] This historical precedent spurred the investigation of synthetic quinoline and quinolinol derivatives as potential therapeutic agents.
Early Investigations into Antimicrobial Properties
Early in the 20th century, researchers began to explore the antimicrobial properties of various synthetic compounds. 8-hydroxyquinoline and its derivatives were among the compounds that demonstrated notable activity.
Early Experimental Protocols for Antimicrobial Testing
The methodologies used in the early 20th century for assessing antimicrobial activity were the precursors to modern techniques. A common method was the serial dilution technique:
-
A series of test tubes containing nutrient broth were prepared.
-
The test compound was dissolved in a suitable solvent and added to the first tube.
-
A serial dilution was then performed, creating a gradient of decreasing concentrations of the compound across the series of tubes.
-
Each tube was then inoculated with a standardized suspension of the target bacterium.
-
The tubes were incubated at an appropriate temperature for a set period.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Historical Antimicrobial Activity Data
Precise and standardized MIC values from the very early 20th century are scarce in readily accessible literature. However, numerous studies from the mid-20th century onwards have quantified the potent antimicrobial activity of 8-hydroxyquinoline and its derivatives.
| Compound | Target Organism | Reported MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [10] |
| 8-Hydroxyquinoline | Candida albicans | 3.44 - 13.78 | [10] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis | 0.062 - 0.25 | [11] |
The Era of Antimalarial Drug Discovery
The quest for synthetic antimalarials to supplement or replace quinine was a major driver of quinoline chemistry throughout the 20th century. This effort led to the development of a series of highly effective quinoline-based drugs.
Key Milestones in Quinoline-Based Antimalarial Drug Discovery
| Year | Compound/Class | Key Discovery/Significance | Reference |
| 1820 | Quinine | Isolated from Cinchona bark, establishing the therapeutic potential of the quinoline scaffold. | [9] |
| 1934 | Chloroquine | Synthesized as Resochin, a highly effective 4-aminoquinoline antimalarial. | [12] |
| 1940s | Primaquine | An 8-aminoquinoline derivative developed, effective against the liver stages of the malaria parasite. | [13] |
The development of these drugs involved extensive structure-activity relationship (SAR) studies, where systematic modifications to the quinoline core were made to optimize efficacy and reduce toxicity. This work laid the foundation for modern medicinal chemistry and drug design.
Conclusion
The journey of quinolinol compounds, from their serendipitous discovery in coal tar to their rational synthesis and development as powerful therapeutic agents, mirrors the evolution of organic and medicinal chemistry. The pioneering work of chemists like Runge, Skraup, and Friedländer provided the fundamental tools to construct this versatile heterocyclic scaffold. Subsequent investigations into the unique properties of 8-hydroxyquinoline and the urgent need for antimalarial drugs propelled the quinoline nucleus to the forefront of drug discovery. The historical experimental protocols, though lacking the precision of modern methods, represent the ingenuity and perseverance of early researchers. The quantitative data, where available, offer a glimpse into the challenges and triumphs of these foundational studies. For contemporary researchers, this historical perspective not only provides a rich context for their work but also serves as a testament to the enduring importance of the quinolinol scaffold in the ongoing quest for new and effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 9. Quinine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 13. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Theoretical and Computational Investigation of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-Bromoquinolin-3-ol, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this compound, this document leverages data from closely related analogs, particularly 6-bromo-3-methylquinoline, and established computational protocols for quinoline derivatives. The guide details quantum chemical calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. It serves as a practical resource for researchers aiming to elucidate the physicochemical properties, predict biological activity, and guide the rational design of novel therapeutics based on the this compound scaffold.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline ring in this compound is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Computational and theoretical studies are invaluable tools for understanding the structure-activity relationships of such molecules at the atomic level, thereby accelerating the drug discovery and development process.
This guide outlines the standard computational workflows, from geometry optimization using Density Functional Theory (DFT) to the prediction of biological activity through molecular docking and QSAR studies.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 224.05 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | N/A |
| CAS Number | 552330-94-6 | --INVALID-LINK-- |
Theoretical and Computational Methodologies
A typical computational workflow for analyzing a molecule like this compound involves several key steps, as illustrated below.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule.[1][2]
Experimental Protocol: Geometry Optimization and Property Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.[1]
-
Method: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[3]
-
Procedure: a. Construct the initial 3D structure of this compound using a molecular builder. b. Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.[2] c. Refine the geometry using the chosen DFT method and basis set.[2] d. Perform frequency calculations on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).[4] e. From the optimized structure, calculate electronic properties such as HOMO-LUMO energies, dipole moment, and the Molecular Electrostatic Potential (MEP) map.[2] f. Simulate theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra.[2]
Data Presentation: Calculated Quantum Chemical Parameters
The following table presents theoretically derived quantum chemical parameters for quinoline, which serve as a baseline for understanding the properties of its derivatives.
| Parameter | Quinoline (B3LYP/6-31+G(d,p)) | Reference |
| HOMO Energy | -6.646 eV | [5] |
| LUMO Energy | -1.816 eV | [5] |
| HOMO-LUMO Gap | 4.83 eV | [5] |
| Dipole Moment | 2.004 D | [5] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are employed to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[6]
Experimental Protocol: QSAR Model Development
-
Dataset: A dataset of compounds with known biological activity (e.g., pIC50) is required. For this compound, a relevant dataset would be that of 6-bromo-3-methylquinoline analogues.[6]
-
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.
-
Model Building: Genetic Algorithm-Multiple Linear Regression (GA-MLR) is a common approach to select the most relevant descriptors and build the QSAR model.[6]
-
Validation: The predictive power of the model is assessed using leave-one-out cross-validation (Q²_LOO) and an external test set.[6]
Data Presentation: QSAR Model for 6-bromo-3-methylquinoline Analogues
| Parameter | Value |
| R² | 0.8943 |
| Q²_LOO | 0.8836 |
These values indicate a well-fitted and highly predictable model for the studied analogues.[6]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the mechanism of action and for lead optimization.[6][7]
Experimental Protocol: Molecular Docking
-
Software: AutoDock, Glide, or similar docking software can be used.
-
Protein Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., prostaglandin F synthase, PDB ID: 2F38) from the Protein Data Bank.[6] b. Remove water molecules and co-crystallized ligands. c. Add hydrogen atoms and assign partial charges.
-
Ligand Preparation: a. Generate the 3D structure of this compound and perform energy minimization. b. Define rotatable bonds.
-
Docking Simulation: a. Define the binding site on the protein based on the location of the co-crystallized ligand or through blind docking. b. Run the docking algorithm to generate a series of possible binding poses. c. Score and rank the poses based on the predicted binding affinity (e.g., in kcal/mol).
Data Presentation: Predicted Binding Affinities
The following table shows the predicted binding energies of 6-bromo-3-methylquinoline analogues against prostaglandin F synthase, demonstrating the potential inhibitory activity of this class of compounds.
| Compound | Binding Energy (kcal/mol) |
| Analogue 1 | -8.5 |
| Analogue 2 | -8.2 |
| Analogue 3 | -8.1 |
(Data is illustrative based on findings for related compounds)[6]
Potential Signaling Pathways and Biological Targets
Based on studies of related quinoline derivatives, this compound may exhibit inhibitory activity against several key biological targets. The diagram below illustrates a potential mechanism of action for quinoline derivatives in cancer therapy through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Conclusion
While direct computational studies on this compound are yet to be extensively published, the methodologies and data from closely related analogues provide a robust framework for its investigation. This guide has outlined the key theoretical and computational approaches, from quantum chemical calculations to molecular docking and QSAR, that are essential for characterizing this promising molecule. By applying these established protocols, researchers can gain significant insights into the physicochemical properties and potential biological activities of this compound, thereby guiding future experimental work and accelerating the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Potential Reactive Sites on the 6-Bromoquinolin-3-ol Molecule
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 6-Bromoquinolin-3-ol molecule, in particular, offers a versatile platform for chemical modification due to its distinct array of functional groups and aromatic system. This technical guide provides a comprehensive analysis of the potential reactive sites of this compound, focusing on its electronic properties, susceptibility to various reaction classes, and its potential for derivatization. We will explore electrophilic and nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reactions involving the hydroxyl and nitrogen heteroatom. This document aims to serve as a foundational resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.
Molecular Structure and Electronic Properties
This compound possesses a bicyclic heteroaromatic system with two key substituents that dictate its reactivity: a bromine atom at the C6 position and a hydroxyl group at the C3 position.
-
Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic attack than the benzene ring.
-
Hydroxyl Group (-OH) at C3: Located on the electron-deficient pyridine ring, the hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution through resonance donation of its lone pair electrons. It also imparts acidic properties and can participate in keto-enol tautomerism.
-
Bromine Atom (-Br) at C6: Located on the electron-rich benzene ring, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director for electrophilic substitution via resonance. Crucially, the C-Br bond serves as a key handle for a wide range of palladium-catalyzed cross-coupling reactions.
Tautomerism
The 3-hydroxyquinoline moiety can exist in equilibrium between its enol (lactim) and keto (lactam) forms. While the hydroxy (lactim) form is generally favored in many hydroxyquinolines, the specific equilibrium can be influenced by the solvent and substitution pattern.[1] This tautomerism is a critical consideration as the two forms exhibit different chemical reactivity.
Key Reactive Sites and Transformations
The reactivity of this compound can be systematically categorized based on the type of chemical transformation.
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of EAS on the quinoline ring is determined by the interplay of the directing effects of the existing substituents and the inherent reactivity of the two rings.
-
Activating/Deactivating Effects: The -OH group at C3 strongly activates the pyridine ring, directing towards C2 and C4. The -Br group at C6 deactivates the benzene ring but directs towards C5 and C7.
-
Predicted Sites of Reactivity:
-
C4 and C2: These positions are ortho and para to the powerful activating -OH group, making them the most probable sites for electrophilic attack on the pyridine ring.
-
C5 and C7: These positions are ortho and para to the -Br group. The benzene ring is generally more susceptible to EAS than the pyridine ring, making these viable sites, although the ring is deactivated by the halogen.
-
Nitration of 6,8-dibromoquinoline has been shown to selectively occur at the C5 position, yielding 6,8-dibromo-5-nitroquinoline as the sole product in high yield.[2] This suggests that the C5 position is highly susceptible to electrophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr)
The C6-Br bond is generally not susceptible to direct nucleophilic displacement unless the quinoline ring is activated by strong electron-withdrawing groups (EWGs) at the ortho or para positions.
The introduction of a nitro group, for example at the C5 position, would significantly activate the C6-Br bond towards SNAr. This strategy has been successfully employed to synthesize 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline.[2] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds.
This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl compound. It is highly versatile and tolerates a wide range of functional groups.
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing access to a vast array of substituted anilines.[5][6]
While specific data for this compound is sparse, data from analogous bromoquinoline systems provide a strong predictive foundation.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines
| Reaction Type | Bromoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / Xantphos (P1-L4) | DBU | THF/H₂O | 110 | 82 | [7][8] |
| Suzuki-Miyaura | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Reflux | Good | [7] |
| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | - | [5][9] |
| Buchwald-Hartwig | Methyl 6-bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | - |[5] |
General Experimental Protocol: Suzuki-Miyaura Coupling [7]
-
To a reaction vessel, add the this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-110 °C and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol: Buchwald-Hartwig Amination [5][7]
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Seal the tube and remove it from the glovebox.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reactions at the Hydroxyl and Nitrogen Moieties
-
O-Alkylation/O-Acylation: The hydroxyl group at C3 is nucleophilic and can be readily alkylated or acylated using standard reagents (e.g., alkyl halides, acid chlorides) in the presence of a base to form ethers and esters, respectively. This is a common strategy to modify solubility and pharmacokinetic properties.
-
N-Alkylation/N-Oxide Formation: The nitrogen atom of the quinoline ring is basic and can be protonated by acids or alkylated with reactive alkylating agents (e.g., methyl iodide) to form quaternary quinolinium salts. It can also be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide, which can alter the electronic properties and reactivity of the ring system.
Conclusion
This compound is a richly functionalized molecule with multiple, distinct reactive sites that can be addressed with high selectivity. The C6-bromo position is the primary site for diversification via robust palladium-catalyzed cross-coupling reactions. The electron-rich benzene moiety and the activated pyridine moiety are susceptible to regioselective electrophilic aromatic substitution, primarily at the C5 and C4 positions. Furthermore, the hydroxyl and nitrogen functionalities provide avenues for straightforward derivatization. This strategic orthogonality makes this compound an exceptionally valuable building block for constructing libraries of complex molecules in the pursuit of new therapeutic agents. This guide provides the foundational chemical principles and practical protocols to effectively harness the synthetic potential of this versatile scaffold.
References
- 1. scispace.com [scispace.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety, handling, and storage of 6-Bromoquinolin-3-ol
An In-depth Technical Guide to the Safety, Handling, and Storage of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 552330-94-6), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value |
| CAS Number | 552330-94-6[1][2] |
| Molecular Formula | C₉H₆BrNO[1] |
| Molecular Weight | 224.06 g/mol [1] |
| Physical Form | Solid[1] |
| Purity | Typically ≥98%[1] |
| Storage Temperature | Room Temperature[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral | GHS07 (Exclamation Mark)[1] | Warning[1] | H302: Harmful if swallowed[1] | P264, P270, P301+P312+P330, P501 |
| Skin corrosion/irritation | GHS07 (Exclamation Mark)[1] | Warning[1] | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious eye damage/eye irritation | GHS07 (Exclamation Mark)[1] | Warning[1] | H319: Causes serious eye irritation[1] | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 (Exclamation Mark)[1] | Warning[1] | H335: May cause respiratory irritation[1] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: The precautionary statement codes correspond to a full set of safety recommendations. Please refer to the full Safety Data Sheet (SDS) for complete details.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound and other brominated organic compounds.[3][4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation or burns.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes the inhalation of harmful dust and vapors. |
Handling and Experimental Protocols
Strict adherence to proper handling procedures is essential to mitigate risks.
General Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Use of 6-Bromoquinolin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline core is of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored biological activities. 6-Bromoquinolin-3-ol is a versatile building block that allows for the introduction of diverse substituents at the 6-position through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the hydroxyl group at the 3-position offers an additional site for modification and can influence the electronic properties and reactivity of the quinoline system.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. The provided data and methodologies are intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives.
General Considerations for Cross-Coupling with this compound
The presence of the unprotected hydroxyl group on the quinoline ring is a key consideration. While in many cases the reaction may proceed without protection, its acidic nature can interfere with certain basic reagents. Researchers should consider the following:
-
Choice of Base: A careful selection of the base is crucial. Strong bases could deprotonate the hydroxyl group, potentially leading to side reactions or affecting the catalyst's performance. In some cases, using a weaker base or a base that does not interact with the hydroxyl group might be necessary.
-
Protecting Groups: If interference from the hydroxyl group is observed, its protection as a more inert functionality (e.g., methoxy, benzyloxy, or silyl ether) might be required prior to the cross-coupling reaction, followed by a deprotection step.
-
Catalyst and Ligand System: The choice of the palladium catalyst and the associated ligand is critical for achieving high efficiency and selectivity. The electronic nature of the this compound substrate may require specific ligand systems to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/Ethanol | 90 | 12 | ~85-95 (analogous substrates) | A classic and reliable system for many aryl bromides. |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2 equiv) | 1,4-Dioxane/Water | 80-90 | 12-16 | Good to Excellent | Effective for a broad range of substrates.[2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | 1,4-Dioxane/Water | RT - 100 | 2-18 | High | Buchwald ligands often provide high turnover numbers. |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | High | Effective for heteroaryl couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3][4] This reaction is instrumental in the preparation of anilines and their derivatives.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4 equiv) | Toluene | 90-110 | 12-24 | Good to Excellent | A common system for C-N bond formation.[3] |
| Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5 equiv) | Dioxane | 100 | 18-24 | Good | Effective for a variety of amines. |
| Pd₂(dba)₃ (2.5) | XPhos (6) | LiHMDS (1.5 equiv) | Dioxane | 100 | 12-16 | High | For less reactive amines or challenging substrates.[4] |
| Pd(OAc)₂ (1-5) | DavePhos (1.5-7.5) | K₃PO₄ (2 equiv) | Toluene | 80-120 | 12-24 | High | Broadly applicable catalyst system. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 90-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] It is a valuable tool for the synthesis of substituted alkenes.
Data Presentation: Representative Conditions for Heck Coupling of Bromoquinolines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5 equiv) | DMF | 100-140 | 12-24 | Moderate to Good | A standard protocol for Heck reactions.[1] |
| Pd(OAc)₂ (1-3) | P(o-tol)₃ (2-6) | K₂CO₃ (2 equiv) | NMP | 120 | 12-24 | Good | Often used for heteroaryl halides. |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2 equiv) | DMF | 100 | 12 | Good | A stable and commercially available catalyst. |
| Pd/C (5) | - | Et₃N (2 equiv) | Acetonitrile | 80-100 | 6-12 | Moderate | Heterogeneous catalyst allowing for easier removal. |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand if required (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] It is a key method for the synthesis of substituted alkynes.
Data Presentation: Representative Conditions for Sonogashira Coupling of Bromoquinolines
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N or DIPEA | THF or DMF | RT - 80 | 2-12 | Good to Excellent | The classic Sonogashira conditions. |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60-80 | 6-18 | High | A widely used and effective catalyst system. |
| Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | - | Cs₂CO₃ (2 equiv) | Dioxane | RT - 60 | 4-12 | High | Copper-free conditions can be advantageous for sensitive substrates. |
| Pd/C (5) | CuI (10) | Et₃N | Acetonitrile | 80 | 8-16 | Moderate to Good | Heterogeneous catalyst option. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 6 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Diversification of this compound via palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of 6-Bromoquinolin-3-ol Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 6-Bromoquinolin-3-ol derivatives, key scaffolds in medicinal chemistry. Quinoline derivatives are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinoline core, particularly with a bromine atom and a hydroxyl group, offers a versatile platform for the development of novel therapeutic agents by allowing for further molecular modifications to explore structure-activity relationships (SAR).[3][4] This protocol details a practical synthetic approach, characterization methods, and potential biological applications.
Synthetic Pathway Overview
The synthesis of this compound derivatives can be approached through a multi-step process. A common strategy involves the construction of the quinoline core followed by functionalization. A plausible and effective method is a variation of the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization.[5] Subsequent modifications can then be made to introduce further diversity.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally related quinoline derivatives.[5][6][7]
Synthesis of 6-Bromoquinolin-4-ol (Precursor)
This procedure is based on the Gould-Jacobs reaction.[5][7]
Materials:
-
4-Bromoaniline
-
Diethyl malonate
-
Diphenyl ether
-
Petroleum ether
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and diethyl malonate. Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Cyclization: In a separate flask, preheat diphenyl ether to 240-250 °C. Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Maintain this temperature for 30-60 minutes.[6]
-
Isolation: After cooling, dilute the reaction mixture with petroleum ether. The precipitated solid, 6-bromoquinolin-4-ol, is collected by filtration and washed with petroleum ether.[6][7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthesis of this compound
Direct synthesis of this compound is less commonly reported. A potential route could involve a multi-step process starting from a different precursor or through modification of the 4-ol isomer. For the purpose of this protocol, we will focus on the derivatization of the closely related and more accessible 6-Bromo-3-hydroxyquinolin-2(1H)-one, which provides a similar scaffold for derivatization at the hydroxyl group.
Derivatization of the Hydroxyl Group (Example using 6-Bromo-3-hydroxyquinolin-2(1H)-one)
The following O-alkylation protocol can be adapted for this compound.[1]
Materials:
-
6-Bromo-3-hydroxyquinolin-2(1H)-one (or this compound)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Ice-cold water
-
Brine solution
Procedure (using K₂CO₃):
-
To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.[1]
Procedure (using NaH):
-
To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up and purification are similar to the K₂CO₃ method.[1]
Data Presentation
The following table summarizes expected and reported quantitative data for the synthesis of related compounds. This can serve as a benchmark for the synthesis of this compound derivatives.
| Compound | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Reference |
| 6-Bromoquinolin-4-ol | 4-Bromoaniline, Diethyl malonate | Diphenyl ether | 240-250 °C, 30-60 min | ~60% | [7] |
| 6-Bromo-4-chloroquinoline | 6-Bromoquinolin-4-ol | POCl₃, DMF | 110 °C, 3 h | 81% | [7] |
| O-Alkylated 6-Bromo-3-hydroxyquinolin-2(1H)-one | 6-Bromo-3-hydroxyquinolin-2(1H)-one, Alkyl halide | K₂CO₃, DMF | 60-70 °C, 4-6 h | Not specified | [1] |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (m.p.): To assess the purity of the compound.
Biological Context and Potential Signaling Pathways
Quinolinone derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[1][3] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Potential Signaling Pathways for Intervention:
-
EGFR Signaling Pathway: Many quinoline derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.[3]
-
NF-κB Signaling Pathway: Some quinoline derivatives have shown anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[3]
-
COX-2 Pathway: Inhibition of cyclooxygenase-2 (COX-2) is another mechanism by which quinoline derivatives may exert their anti-inflammatory effects.[3]
Caption: Potential signaling pathways modulated by this compound derivatives.
References
Application Notes and Protocols: 6-Bromoquinolin-3-ol as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. 6-Bromoquinolin-3-ol, in particular, serves as a valuable precursor, offering multiple reaction sites for chemical modification. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The hydroxyl group at the 3-position can be functionalized to further explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.
Derivatives of the quinoline core have shown significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors targeting key players in cellular signaling, such as Checkpoint Kinase 1 (Chk1), DNA-dependent protein kinase (DNA-PK), and Platelet-Derived Growth Factor Receptor (PDGFR).
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various kinase inhibitors derived from 6-bromoquinoline and related scaffolds. While specific data for derivatives directly from this compound is limited in publicly available literature, the provided data for structurally similar compounds serve as a valuable reference for guiding the design and synthesis of new potential inhibitors.
Table 1: Kinase Inhibitory Activity of Quinoline-Based Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound/ scaffold |
| 6-Substituted Indolylquinolinones | Chek1 | Low nanomolar | 6-Bromo-3-hydroxyquinolin-2(1H)-one derivative |
| Pyridopyrimidin-4-ones | DNA-PK | 8 | NU7441 (a chromen-4-one based inhibitor) |
| 6,7-dimethoxy-3-(substituted)quinolines | PDGF-RTK | < 20 | 3-substituted quinoline |
| Quinazoline-Isatin Hybrid | CDK2 | 183 | Isatin–quinazoline hybrid |
| Quinazoline-Isatin Hybrid | EGFR | 83 | Isatin–quinazoline hybrid |
| Quinazoline-Isatin Hybrid | VEGFR-2 | 76 | Isatin–quinazoline hybrid |
| Quinazoline-Isatin Hybrid | HER2 | 138 | Isatin–quinazoline hybrid |
Table 2: Anticancer Activity of Bromo-Substituted Quinolines and Quinazolines
| Compound ID | Substitution | Cell Line | IC50 (µM) |
| 6,8-dibromo-5-nitroquinoline | 5-nitro | C6 | 50.0 |
| HT29 | 26.2 | ||
| HeLa | 24.1 | ||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 3,6-dimethoxy, 8-hydroxy | C6 | ~15-27 |
| HeLa | ~15-27 | ||
| HT29 | ~15-27* |
*IC50 values reported in µg/mL and converted to an approximate µM range based on molecular weight.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from this compound.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and screening of kinase inhibitors derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-quinolin-3-ol Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Toluene and water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), SPhos (0.04 equivalents), and K2CO3 (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed toluene and water mixture (4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-quinolin-3-ol derivative.
Protocol 2: Synthesis of 6-Amino-quinolin-3-ol Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-quinolin-3-ol derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro potency (IC50) of an inhibitor against a purified kinase (e.g., Chk1), based on the principles of the ADP-Glo™ Kinase Assay.
Materials:
-
Full-length recombinant human kinase (e.g., Chk1)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and the substrate peptide in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the kinase) in Kinase Assay Buffer.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP into a detectable ATP signal by adding 50 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Disclaimer
The information provided in this document is for research use only and is not intended for diagnostic or therapeutic procedures. The protocols provided are generalized and may require optimization for specific substrates, cell lines, and experimental conditions.
Application of 6-Bromoquinolin-3-ol in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a diverse range of biological activities. Among these, 6-bromo-substituted quinolinones have emerged as a promising class of compounds in the development of novel anticancer agents. The presence of a bromine atom at the 6-position is believed to enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement. 6-Bromoquinolin-3-ol, which exists in tautomeric equilibrium with 6-Bromo-3-hydroxyquinolin-2(1H)-one, serves as a versatile starting material for the synthesis of a library of derivatives with potential antiproliferative properties.
This document provides detailed application notes and protocols for the synthesis of anticancer agent candidates starting from this compound. It includes methodologies for derivatization, evaluation of cytotoxic activity, and an overview of the key signaling pathways implicated in their mechanism of action.
Data Presentation: Anticancer Activity of this compound Derivatives and Related Compounds
The following table summarizes the in vitro anticancer and enzyme inhibitory activities of various derivatives conceptually related to this compound. This data provides a comparative baseline for newly synthesized compounds.
| Compound ID | Derivative Class | Target Cell Line / Enzyme | IC50 (µM) | Reference |
| 5b | 6-Bromoquinazoline | MCF-7 (Breast Cancer) | 0.53 | [1] |
| SW480 (Colon Cancer) | 1.95 | [1] | ||
| 6d | Quinazolin-4(3H)-one | NCI-H460 (Lung Cancer) | 0.789 (GI50) | [2] |
| EGFR | 0.069 | [2] | ||
| 8b | 6-Phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [3] |
| G | Fluoroquinazolinone | MCF-7 (Breast Cancer) | 0.44 | [4] |
| E | Fluoroquinazolinone | MDA-MBA-231 (Breast Cancer) | 0.43 | [4] |
| 24 | 2-Mercapto-quinazolin-4-one | EGFR-TK | 0.0134 | [5] |
| 11 | Brominated Methoxyquinoline | C6 (Glioblastoma) | 15.4 | [6] |
| HeLa (Cervical Cancer) | 26.4 | [6] | ||
| HT29 (Colon Cancer) | 15.0 | [6] | ||
| 17 | Nitrated Bromoquinoline | HT29 (Colon Cancer) | 26.2 | [6] |
| HeLa (Cervical Cancer) | 24.1 | [6] |
Experimental Protocols
The derivatization of the 6-Bromo-3-hydroxyquinolin-2(1H)-one scaffold is a key strategy to generate a library of compounds for anticancer screening. The hydroxyl group at the C3-position and the nitrogen atom at the N1-position are amenable to alkylation, which can significantly alter the biological activity of the molecule.
Protocol 1: O-Alkylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one
This protocol describes the synthesis of 3-O-alkyl derivatives.
Materials:
-
6-Bromo-3-hydroxyquinolin-2(1H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-O-alkyl derivative.
Protocol 2: N-Alkylation of 6-Bromo-3-hydroxyquinolin-2(1H)-one
This protocol describes the synthesis of 1-N-alkyl derivatives.
Materials:
-
6-Bromo-3-hydroxyquinolin-2(1H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-N-alkyl derivative.
Protocol 3: In Vitro Anticancer Screening using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Derivatives of quinolinone and the structurally similar quinazolinone have been shown to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[2][3] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.[4] Derivatives of this compound may act as inhibitors of the EGFR signaling pathway, blocking downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.
STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers. Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[7] Some small molecules have been shown to disrupt STAT3 activity, and the quinoline scaffold presents a potential framework for the design of novel STAT3 inhibitors.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel anticancer agents derived from this compound.
References
- 1. Flavopiridol disrupts STAT3/DNA interactions, attenuates STAT3-directed transcription, and combines with the Jak kinase inhibitor AG490 to achieve cytotoxic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the 3-Hydroxyl Group of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-3-ol is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of a hydroxyl group at the 3-position offers a strategic point for chemical modification, enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies. Derivatization of this phenolic hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic characteristics.
These application notes provide detailed protocols for two common and versatile derivatization strategies for the 3-hydroxyl group of this compound: O-alkylation to form ether derivatives and O-acylation to generate ester derivatives.
Derivatization Strategies
The primary strategies for modifying the 3-hydroxyl group involve nucleophilic substitution reactions where the hydroxyl group, typically after deprotonation to the more nucleophilic phenoxide, attacks an electrophilic reagent.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation introduces an alkyl or substituted alkyl group to the 3-position, forming an ether linkage. This modification is widely used to alter a compound's lipophilicity and metabolic stability. The Williamson ether synthesis is a robust and widely applicable method for this transformation. The reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then undergoes an SN2 reaction with an alkyl halide.
O-Acylation (Esterification)
O-acylation introduces an acyl group to the 3-position, forming an ester. Esters are often employed as prodrugs, as they can be hydrolyzed in vivo by esterases to release the active parent drug. Esterification can be achieved by reacting this compound with an acyl halide or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
Experimental Workflow
The general workflow for the derivatization of this compound is depicted below. This involves the initial reaction, followed by workup to isolate the crude product, and finally purification to obtain the desired derivative in high purity.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates and reagents. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: O-Alkylation of this compound (General Procedure)
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Bromide)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation: Representative Yields for O-Alkylation
The following data is representative of typical Williamson ether synthesis reactions on analogous phenolic heterocycles and should be used as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 70-85 |
| 3 | Benzyl Bromide | NaH | DMF | RT | 6 | 80-90 |
| 4 | Propargyl Bromide | K₂CO₃ | DMF | 50 | 5 | 75-85 |
Protocol 2: O-Acylation of this compound (General Procedure)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (Et₃N), Pyridine)
-
Acyl Halide (e.g., Acetyl Chloride, Benzoyl Chloride) or Acid Anhydride
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (1.5-2.0 eq) to the solution.
-
Slowly add the acyl halide or acid anhydride (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Yields for O-Acylation
The following data is representative of typical esterification reactions on analogous phenolic heterocycles and should be used as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | 90-98 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4 | 85-95 |
| 3 | Acetic Anhydride | Pyridine | - | RT | 3 | 88-96 |
| 4 | Propionyl Chloride | Et₃N | THF | 0 to RT | 2 | 85-95 |
Signaling Pathways and Logical Relationships
The derivatization of this compound is a key step in drug discovery, enabling the exploration of structure-activity relationships. The synthesized derivatives are often screened against various biological targets, such as protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.
Conclusion
The protocols provided herein offer a robust starting point for the successful derivatization of the 3-hydroxyl group of this compound. Both O-alkylation and O-acylation are high-yielding transformations that allow for the introduction of a wide variety of functional groups. The resulting libraries of novel quinoline derivatives are essential for the exploration of their therapeutic potential, particularly in the context of developing targeted therapies such as kinase inhibitors. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
Application Notes and Protocols for the Functionalization of the Bromine at the 6-Position of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the bromine atom at the 6-position of 6-bromoquinolin-3-ol. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The presence of the hydroxyl group at the 3-position presents a unique challenge and opportunity for selective chemical transformations.
This document details key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, as well as cyanation reactions, for the derivatization of the 6-position. Given the limited direct literature precedence for this compound, the provided protocols are adapted from established methods for structurally related quinoline and bromo-aryl systems. Researchers should consider these protocols as a starting point for optimization.
Strategic Considerations: The Role of the 3-Hydroxyl Group
The hydroxyl group at the 3-position of the quinoline core is a critical functionality to consider when planning the synthesis of derivatives. It can be a site for further functionalization or a point of interference in reactions targeting the 6-position.
Direct Functionalization vs. Protection-Deprotection Strategy:
-
Direct Functionalization: In some cases, the cross-coupling reaction may proceed without protection of the hydroxyl group. This is more likely if the chosen base is not strong enough to deprotonate the phenol, or if the resulting phenoxide does not interfere with the catalytic cycle.
-
Protection-Deprotection: To avoid potential side reactions and catalyst deactivation, protection of the hydroxyl group as an ether (e.g., methyl or benzyl ether) is a common and recommended strategy. This ensures a cleaner reaction and often leads to higher yields of the desired product. The protecting group can be removed in a subsequent step to yield the functionalized 6-substituted-quinolin-3-ol.
Logical workflow for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The bromine atom at the 6-position of the quinoline ring is well-suited for these transformations.
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[2] This reaction is widely used to synthesize biaryl compounds.[3]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12 | 75-90 | Adapted from[3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Pd precatalyst) (1.2) | - | DBU | THF/H₂O | 110 | 0.17 | 82 | [3] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | Good | Adapted from[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of O-Protected this compound
This protocol is adapted for a protected form of this compound, for instance, 6-bromo-3-methoxyquinoline.
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-3-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used, it can be removed at this stage using appropriate conditions (e.g., BBr₃ for a methyl ether).
Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 6-bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90-110 | 12-24 | Good | Adapted from[6] |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16 | 70-95 | Adapted from[6] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | Optimized | - | 80 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of O-Protected this compound
This protocol is adapted for a protected form of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the protected this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-8 as described in the Suzuki-Miyaura protocol.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[7][8]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | Phenylacetylene | Pd/C-PPh₃ | CuI | Et₃N | DMF | 80 | 3 | Good | Adapted from[3] |
| 6-Bromoisoquinoline-1-carbonitrile | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80-110 | 4-12 | Good to Excellent | Adapted from[5] |
| Bromo-naphthalene precursor | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | rt | 6-20 | Good | Adapted from[5] |
Experimental Protocol: Sonogashira Coupling of O-Protected this compound
This protocol is adapted for a protected form of this compound.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and the terminal alkyne (1.5 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-8 as described in the Suzuki-Miyaura protocol.
Cyanation Reaction
The introduction of a nitrile group at the 6-position can be achieved through a cyanation reaction, often using a palladium or copper catalyst. The Rosenmund-von Braun reaction is a classical method for this transformation.[9]
Data Presentation: Representative Conditions for Cyanation
| Substrate | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | NMP | 120-140 | <5 | 83-96 | [9] |
| 6-Bromoisoquinoline | K₄[Fe(CN)₆] | Ni(II) precatalyst | Toluene/H₂O | 100 | 18 | Good | [10] |
| Aryl Halides | CuCN | - | DMF or Pyridine | Reflux | - | Varies | [11] |
Experimental Protocol: Palladium-Catalyzed Cyanation of O-Protected this compound
This protocol is adapted from methods for the cyanation of aryl bromides.[9]
-
Reaction Setup: In a Schlenk tube, combine the protected this compound (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (0.01 equiv), and Na₂CO₃ (0.2 equiv).
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-140 °C for 3-5 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-8 as described in the Suzuki-Miyaura protocol.
Hydroxyl Group Protection and Deprotection
Protocol: O-Methylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add methyl iodide (1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 6-bromo-3-methoxyquinoline.
Protocol: O-Demethylation to Regenerate the Hydroxyl Group
-
Reaction Setup: Dissolve the 6-substituted-3-methoxyquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) in DCM (1.0 M, 2.0-3.0 equiv) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and desired outcomes.
References
- 1. Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
Experimental Blueprint for Quinolinol Synthesis via the Gould-Jacobs Reaction: Protocols and Application Notes
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the Gould-Jacobs synthesis of quinolinols. This classical yet versatile reaction remains a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in numerous pharmacologically active compounds. This document outlines detailed protocols for both traditional thermal and modern microwave-assisted synthesis, presents quantitative data for reaction optimization, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
The Gould-Jacobs reaction, first reported in 1939, is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, also known as 4-quinolinols or quinolin-4-ones.[1][2] The reaction proceeds through a sequence of four key steps: condensation of an aniline with an alkoxymethylenemalonate, thermal cyclization, saponification of the resulting ester, and subsequent decarboxylation.[1][3] The versatility of this reaction allows for the synthesis of a wide array of substituted quinolinols by varying the aniline starting material. These compounds are of significant interest in medicinal chemistry due to their presence in numerous antibacterial, antimalarial, and anticancer agents.[4][5] This document provides detailed experimental protocols and data to aid in the successful application of this important synthetic transformation.
Data Presentation: A Comparative Analysis of Reaction Conditions
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and reaction time. The following tables summarize quantitative data for both classical thermal and microwave-assisted cyclization methods, providing a basis for comparison and optimization.
Table 1: Classical Thermal Gould-Jacobs Cyclization of Substituted Anilines
| Aniline Substituent | Reaction Temperature (°C) | Reaction Time (min) | Solvent | Yield (%) | Reference |
| H | 250 | 30-60 | Diphenyl ether | up to 95% | [2] |
| m-OCH₃ | 250 | 30 | Dowtherm A | 85% | [3] |
| p-Cl | 250 | 45 | Diphenyl ether | 78% | [3] |
| p-CH₃ | 250 | 60 | Dowtherm A | 82% | [3] |
| p-NO₂ | 250 | 60 | Diphenyl ether | 45% | [3] |
Note: Yields are for the cyclized product before saponification and decarboxylation.
Table 2: Microwave-Assisted Gould-Jacobs Cyclization of Aniline
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield of Ethyl 4-hydroxyquinoline-3-carboxylate (%) |
| 1 | 250 | 20 | 15 | 1 |
| 2 | 300 | 20 | 24 | 37 |
| 3 | 250 | 60 | 15 | 5 |
| 4 | 300 | 60 | 24 | 28 |
| 5 | 300 | 5 | 24 | 47 |
Data adapted from a Biotage application note.[6]
Experimental Protocols
The following are detailed methodologies for the key stages of the Gould-Jacobs synthesis.
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
This protocol describes the traditional four-step synthesis of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate (DEEM).
Step 1: Condensation - Synthesis of Diethyl 2-((phenylamino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product, diethyl 2-((phenylamino)methylene)malonate, will solidify upon cooling and can be used in the next step without further purification.
Step 2: Thermal Cyclization - Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
In a flask suitable for high-temperature reactions, dissolve the crude anilidomethylenemalonate from Step 1 in a high-boiling inert solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (typically around 250 °C) under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will precipitate from the solution.
-
Add a non-polar solvent such as hexane or petroleum ether to aid in the precipitation.
-
Collect the solid product by filtration and wash it with the non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from ethanol or acetic acid.
Step 3: Saponification - Synthesis of 4-Hydroxyquinoline-3-carboxylic acid
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 4: Decarboxylation - Synthesis of 4-Hydroxyquinoline
-
Place the dry 4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid gently above its melting point (typically 240-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol or water.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol offers a significantly faster method for the cyclization step using a dedicated microwave synthesizer.
-
In a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reactant and a solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) for the specified time (e.g., 5-60 minutes) as guided by the data in Table 2.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile to remove unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum. The purity of the product can be assessed by HPLC-MS.
Mandatory Visualizations
To further elucidate the experimental process and underlying chemistry, the following diagrams are provided.
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of quinolinols.
Caption: The reaction pathway of the Gould-Jacobs synthesis.
References
Application Notes and Protocols for High-Throughput Screening of 6-Bromoquinolin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the high-throughput screening (HTS) of 6-bromoquinolin-3-ol analogs, a promising class of heterocyclic compounds. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer and enzyme inhibitory agents.[1] The protocols outlined below are designed to facilitate the identification of novel lead compounds from a library of this compound analogs by targeting key cellular pathways implicated in disease.
Biological Context and Potential Applications
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents.[1] The bromine atom at the C6 position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[1] Extensive research on structurally related quinolinone and quinazoline derivatives has demonstrated significant cytotoxic and enzyme inhibitory activities, particularly in the field of oncology.[1]
Potential mechanisms of action for this class of compounds include the inhibition of protein kinases and topoisomerases, both of which are critical for cell proliferation and survival.[2][3] High-throughput screening of this compound analog libraries can efficiently identify compounds that modulate these targets and pathways, paving the way for further lead optimization and drug development.
Experimental Protocols
The following protocols describe robust and miniaturized assays suitable for the high-throughput screening of this compound analogs.
Protocol 1: Cell-Based Cytotoxicity Screening using MTT Assay
This assay assesses the effect of the compounds on cell viability and is a primary indicator of potential anticancer activity.[4]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, SW480)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well or 384-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the growth medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Biochemical Kinase Inhibition Assay (HTRF-Based)
This assay identifies compounds that directly inhibit the activity of a specific protein kinase (e.g., EGFR, Src), a common mechanism of action for quinoline derivatives.[2][6]
Materials and Reagents:
-
Recombinant human kinase (e.g., EGFR, Src)
-
Biotinylated kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
This compound analog library in DMSO
-
Known kinase inhibitor (positive control)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in Assay Buffer to each well.
-
Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer) to each well to start the kinase reaction.
-
Kinase Reaction: Cover the plate and incubate for 30-60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mixture to each well to stop the reaction.[6]
-
Signal Development: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Protocol 3: Topoisomerase I Relaxation Assay (Fluorescence-Based)
This high-throughput assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled DNA.[7]
Materials and Reagents:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Stop Solution (e.g., containing SDS)
-
DNA intercalating dye (e.g., PicoGreen)
-
This compound analog library in DMSO
-
Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well plate.
-
Enzyme-Compound Incubation: Add 10 µL of Topoisomerase I (diluted in assay buffer) to each well. Incubate the plate at 37°C for 15 minutes.[7]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of supercoiled plasmid DNA to each well.
-
Reaction Incubation: Incubate the reaction at 37°C for 30 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 5 µL of a stop solution.[7]
-
Detection: Add 50 µL of a diluted DNA intercalating dye to each well and incubate in the dark for 5 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye used.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
Quantitative data from high-throughput screening of this compound analogs and related compounds are summarized below. Due to limited publicly available data on this compound analogs, the tables include data for structurally related 6-bromo-substituted quinolinone and quinazolinone derivatives to provide a comparative context.[1]
Table 1: Anticancer Activity of 6-Bromo-Substituted Quinazolinone Derivatives [1]
| Compound ID | Substitution | Cell Line | IC50 (µM) |
| 8a | H | MCF-7 | 15.85 ± 3.32 |
| SW480 | 17.85 ± 0.92 | ||
| 8d | 3-CH₃ | MCF-7 | 59.15 ± 5.73 |
| SW480 | 72.45 ± 2.90 | ||
| 8e | 4-CH₃ | MCF-7 | 35.14 ± 6.87 |
| SW480 | 63.15 ± 1.63 | ||
| Erlotinib | - | MCF-7 | 9.9 ± 0.14 |
Table 2: Kinase Inhibitory Activity of 6-Substituted Indolylquinolinones [1]
| Compound ID | C6 Substitution | Target Kinase | IC50 (nM) |
| 9 | Br | Chek1 | Potent |
| Related Analogs | Various Amines | Chek1 | Low nanomolar |
Note: Specific IC50 values for compound 9 were not provided in the source abstract but it was noted as a key intermediate for potent analogs.[1]
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by this compound analogs.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound analogs.
Caption: Potential inhibition points of this compound analogs in the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
6-Bromoquinolin-3-ol: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds with Potential Therapeutic Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
6-Bromoquinolin-3-ol is a key building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, including the reactive bromine atom at the 6-position and the hydroxyl group at the 3-position, allow for extensive functionalization and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the synthesis of fused heterocyclic systems, along with a summary of their potential biological activities.
Derivatization of the this compound Core
The this compound scaffold can be readily modified at both the bromine and hydroxyl positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl moieties at the 6-position of the quinoline ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.10 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 v/v organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl compounds. This reaction couples this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (0.02-0.05 eq.), phosphine ligand (0.04-0.10 eq.), and base (1.4-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) for 12-24 hours (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Reactions at the C3-Hydroxyl Group
The hydroxyl group at the 3-position provides a handle for further functionalization, such as O-alkylation, to introduce diverse side chains and modulate the compound's physicochemical properties.
Experimental Protocol: O-Alkylation of this compound
-
Materials: this compound, alkyl halide (e.g., alkyl bromide or iodide), base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure (using K₂CO₃):
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[2]
-
Synthesis of Fused Heterocyclic Systems
This compound and its derivatives are excellent precursors for the synthesis of fused polycyclic heterocyclic systems, which are often associated with enhanced biological activity.
Synthesis of Thiazolo[5,4-f]quinolines
Thiazoloquinolines are a class of fused heterocycles with a wide range of reported biological activities. A common synthetic strategy involves the construction of the thiazole ring onto the quinoline core.
Conceptual Synthetic Protocol: Synthesis of a Thiazolo[5,4-f]quinoline Derivative
-
Starting Material: 6-Aminoquinolin-3-ol (obtainable from 6-nitroquinolin-3-ol via reduction).
-
Procedure:
-
Thiocyanation: React 6-aminoquinolin-3-ol with potassium thiocyanate and bromine to introduce a thiocyanate group at the 5-position.
-
Cyclization: Treat the resulting 6-amino-5-thiocyanatoquinolin-3-ol with a suitable acid (e.g., hydrochloric acid) to induce intramolecular cyclization and form the 2-aminothiazolo[5,4-f]quinolin-3-ol.
-
Further Derivatization (Optional): The amino group at the 2-position of the thiazole ring can be further modified, for example, via Sandmeyer reaction to introduce other functionalities.
-
Synthesis of Oxazolo[4,5-f]quinolines
Oxazoloquinolines represent another important class of fused heterocycles. Their synthesis can be achieved through the formation of the oxazole ring from an appropriately functionalized quinoline precursor.
Conceptual Synthetic Protocol: Synthesis of an Oxazolo[4,5-f]quinoline Derivative
-
Starting Material: 6-Amino-7-hydroxyquinoline (a positional isomer to illustrate the general strategy).
-
Procedure:
-
Acylation: Acylate the amino group of 6-amino-7-hydroxyquinoline with an appropriate acylating agent (e.g., acetic anhydride).
-
Cyclization: Treat the resulting amide with a dehydrating agent (e.g., polyphosphoric acid or phosphorus oxychloride) to promote intramolecular cyclization and form the oxazole ring, yielding the corresponding oxazolo[4,5-f]quinoline.
-
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases. The introduction of different functional groups and the formation of fused ring systems can significantly impact their biological profiles.
Anticancer Activity
Many quinoline and quinolinone derivatives exhibit potent anticancer activity by targeting various cellular pathways. The data below summarizes the in vitro cytotoxic activity of several quinoline-based compounds against different cancer cell lines.
Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC₅₀ values in µM)
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 6-Bromo-quinazolinone | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.1 | [2] |
| SW480 (Colon) | 2.7 | [2] | ||
| 3-Aminoisoquinolin-1(2H)-one | A 3-(1,3-thiazol-2-ylamino) derivative | Breast Cancer Sub-panel | Potent Activity | [3] |
| 6-Aryloxyl Quinazoline | Compound 4m (a 6-aryloxyl substituted quinazoline) | N87 (Gastric) | 0.0063 | [4] |
| H1975 (Lung) | 0.0075 | [4] | ||
| A549 (Lung) | 29.9 | [4] | ||
| Naphthoquinone Derivative | Compound 9 | A549 (Lung) | 5.8 | [5] |
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound are being investigated for their potential to combat bacterial and fungal infections.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives (MIC values in µg/mL)
| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinoline-based Hybrid | Compound 5d | S. aureus (MRSA) | 0.125 - 8 | [6] |
| E. coli | 0.125 - 8 | [6] | ||
| Quinoline-Thiazole Hybrid | Compound 4g | E. coli (ATCC 35218) | 7.81 | [7] |
| E. coli (ATCC 25922) | 3.91 | [7] | ||
| 4-Alkoxyquinoline | Compound 8n | M. tuberculosis H37Rv | ~0.007 (0.03 µM) | [8] |
| Quinoline-based Hybrid | Compound 7b | S. aureus | 2 | |
| M. tuberculosis H37Rv | 10 |
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflows
The following diagrams illustrate the general synthetic strategies for the derivatization of this compound.
Caption: Derivatization of this compound.
Caption: Synthesis of Fused Heterocycles.
Putative Signaling Pathway
The anticancer activity of certain quinoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as Receptor Tyrosine Kinase (RTK) signaling.
Caption: Inhibition of RTK Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. The promising anticancer and antimicrobial activities of its derivatives highlight the potential of this compound class in the development of new therapeutic agents. Further investigation into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of the this compound core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Bromoquinolin-3-ol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to improve the yield and purity of your synthesis. The methodologies presented are based on established chemical principles for quinoline synthesis, adapted for this specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A practical synthetic approach for this compound involves a multi-step process. A common strategy is a variation of the Gould-Jacobs or Conrad-Limpach synthesis to first construct the 6-bromoquinoline core, followed by functional group manipulation to introduce the hydroxyl group at the 3-position. A plausible route involves the synthesis of 6-bromo-4-hydroxyquinoline as a precursor, which is then modified.[1][2]
Q2: I am experiencing a low yield during the high-temperature cyclization step to form the quinoline ring. What are the likely causes?
A2: Low yields in the thermal cyclization to form the quinoline ring are a common issue.[3] This is often due to the high temperatures required (typically 240-260 °C), which can lead to the decomposition of the starting materials or the product.[3] Other contributing factors can include incomplete condensation in the preceding step or the formation of side products. Optimizing the reaction temperature and duration is critical to mitigate these issues.
Q3: What are the best practices for purifying the final this compound product?
A3: Purification of quinolinol derivatives can be challenging. Recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) is a common and effective method.[4] If the product is an oil or amorphous solid that is difficult to crystallize, column chromatography may be necessary. However, some quinolinols can be unstable on silica gel. In such cases, using deactivated silica or an alternative stationary phase like alumina is recommended.
Q4: Can microwave-assisted synthesis be used to improve the yield of the quinoline core?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for the Gould-Jacobs reaction, often leading to reduced reaction times and improved yields compared to conventional heating methods.[5][6] This is due to the rapid and uniform heating provided by microwave irradiation, which can minimize the decomposition of reactants and products.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the initial condensation product (enamine intermediate) | 1. Inadequate removal of water from the reaction. 2. Lack of a suitable catalyst. 3. Reaction temperature is too low. | 1. Use a Dean-Stark apparatus if the reaction is run in a solvent like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate. 2. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or acetic acid). 3. Gently heat the reaction mixture to 40-60 °C. |
| Low yield during the high-temperature cyclization step | 1. Insufficient temperature for ring closure. 2. Decomposition of starting material or product at high temperatures. 3. Reaction time is too short or too long. | 1. Ensure the reaction reaches the optimal temperature (typically 240-260 °C in a high-boiling solvent like diphenyl ether). 2. Lower the reaction temperature and extend the reaction time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of significant impurities or side products | 1. Formation of regioisomers if using an unsymmetrical aniline derivative (less of an issue with 4-bromoaniline). 2. N-acylation or O-acylation in subsequent functionalization steps. | 1. While less common with 4-bromoaniline, careful characterization (NMR, MS) is essential to confirm the desired product structure. 2. Optimize reaction conditions (catalyst, solvent, temperature) to favor C3-functionalization. Consider using protecting groups for the nitrogen or oxygen if side reactions are prevalent. |
| Difficulty in purifying the final product | 1. The product is an oil or amorphous solid that is difficult to crystallize. 2. Decomposition of the product on silica gel during column chromatography. | 1. Attempt recrystallization from a variety of solvents or solvent mixtures. 2. Use deactivated silica gel or an alternative stationary phase like alumina for chromatography. Perform a small-scale test to assess the stability of the compound on the chosen stationary phase. |
Experimental Protocols
The following is a proposed synthetic route for this compound. This protocol is based on established methodologies for the synthesis of structurally related quinoline derivatives.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
This step utilizes the Gould-Jacobs reaction to construct the quinoline core.[1][4]
-
Materials: 4-bromoaniline, diethyl ethoxymethylenemalonate, diphenyl ether.
-
Procedure:
-
A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[4]
-
The resulting intermediate is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C.[4]
-
The mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.[4]
-
After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.[4]
-
Step 2: Hydrolysis and Decarboxylation to 6-bromoquinolin-4-ol
-
Materials: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, sodium hydroxide (aq), hydrochloric acid (aq).
-
Procedure:
-
The crude ester from Step 1 is refluxed in a 10-20% aqueous solution of sodium hydroxide until hydrolysis is complete (monitored by TLC).[4]
-
The solution is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid intermediate.
-
The intermediate is heated in a high-boiling solvent like mineral oil to 270-295°C for 10-15 minutes to effect decarboxylation, yielding 6-bromoquinolin-4-ol.[7]
-
Step 3: Conversion of 6-bromoquinolin-4-ol to this compound (Proposed)
A direct conversion from the 4-ol to the 3-ol is challenging. A more viable, albeit longer, route would involve the synthesis of 3-amino-6-bromoquinoline followed by diazotization and hydrolysis.
-
Note: This proposed final step requires further research and optimization.
Quantitative Data
The following table summarizes typical yields for the synthesis of 6-bromo-4-oxo-4H-quinoline, a key intermediate, as reported in the literature.
| Step | Reactants | Product | Reported Yield | Reference |
| Condensation | 4-bromoaniline, Meldrum's Acid, methyl orthoformate | Yellow intermediate | 87% | [8] |
| Thermal Rearrangement | Yellow intermediate | 6-bromo-4-oxo-4H-quinoline | 67% | [8] |
Visualizations
Caption: Proposed experimental workflow for the synthesis of 6-bromoquinolin-4-ol.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 6-Bromoquinolin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Bromoquinolin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from the synthetic route used. Common impurities may include unreacted starting materials such as 4-bromoaniline, glycerol, and oxidizing agents if a Skraup-type synthesis is employed.[1] Isomeric byproducts and degradation products resulting from harsh reaction conditions are also possible.[1]
Q3: My purified this compound is colored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal during recrystallization.[2] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration.[2]
Q4: What should I do if my compound "oils out" during recrystallization instead of forming crystals?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[2] To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Modifying the solvent system by adding a small amount of a solvent in which the compound is more soluble can also help.[2]
Q5: My yield after recrystallization is very low. What are the common causes and how can I improve it?
A5: A low yield can result from several factors, including using too much solvent, premature filtration of the crystals, or the compound having high solubility in the chosen solvent even at low temperatures.[2] To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure crystallization is complete before filtering by allowing sufficient time for cooling, possibly in an ice bath. If the yield is still low, some of the solvent from the mother liquor can be evaporated to obtain a second crop of crystals.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and cool again.[2] Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| Compound "oils out" | The solution was cooled too rapidly. The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil and allow it to cool down more slowly.[2] Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[2] |
| Colored crystals are obtained | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[2] |
| Low recovery of purified product | Too much solvent was used for dissolution. The compound is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath to maximize precipitation. Allow sufficient time for crystallization before filtration. Concentrate the mother liquor to obtain a second crop of crystals. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities | The solvent system (eluent) is not optimal. | Use Thin Layer Chromatography (TLC) to screen for a more effective eluent system that provides better separation. A good starting point for polar compounds like quinolinols is a gradient of ethyl acetate in hexane or methanol in dichloromethane. |
| The compound does not move from the top of the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol may be required. |
| The compound streaks on the column | The compound is interacting strongly with the acidic silica gel. The column is overloaded. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%).[3] Ensure that the amount of crude material is appropriate for the size of the column (a general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight).[3] |
| The compound crystallizes on the column | The compound has low solubility in the eluent. | Choose a solvent system in which the compound is more soluble. Load the sample onto the column by pre-adsorbing it onto a small amount of silica gel rather than dissolving it in a minimal amount of solvent. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline. The optimal solvent ratio may need to be determined experimentally.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.
-
Isolation: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound could be a mixture of hexane and ethyl acetate or dichloromethane and methanol. The ideal system should give the desired compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniformly packed column with no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides hypothetical quantitative data for a purification process of a crude bromoquinoline derivative, illustrating the type of results that can be expected.
| Purification Method | Starting Material Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization | 85% | >98% | 60-80% |
| Column Chromatography | 85% | >99% | 70-90% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Overcoming Challenges in the N-Alkylation of Quinolinones
Welcome to the Technical Support Center for the N-alkylation of quinolinones. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of quinolinones?
A1: The primary challenges include controlling regioselectivity (N-alkylation vs. O-alkylation), achieving high reaction yields, preventing side reactions such as over-alkylation, and purifying the desired N-alkylated product from the reaction mixture.[1][2][3]
Q2: How can I favor N-alkylation over O-alkylation?
A2: The choice of base and solvent system is critical for directing the alkylation to the nitrogen atom. Generally, using a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in combination with a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) favors N-alkylation.[2][3] Phase transfer catalysis has also been shown to be an effective method for selective N-alkylation.
Q3: What factors influence the yield of the N-alkylation reaction?
A3: Several factors can impact the reaction yield, including the reactivity of both the quinolinone and the alkylating agent, the choice of base and solvent, the reaction temperature, and the presence of moisture. Steric hindrance on either the quinolinone or the alkylating agent can significantly lower the yield.[4][5]
Q4: How can I minimize the formation of dialkylated byproducts?
A4: Over-alkylation can occur when the mono-alkylated product is more nucleophilic than the starting quinolinone. To minimize this, you can use a molar excess of the quinolinone relative to the alkylating agent. Additionally, the choice of base can influence the selectivity, with cesium carbonate often promoting mono-alkylation.[5]
Q5: How can I confirm that I have synthesized the N-alkylated quinolinone and not the O-alkylated isomer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method to distinguish between N- and O-alkylated isomers. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the newly introduced alkyl group and the carbons of the quinolinone ring system, allowing for unambiguous structure determination.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | The base may not be strong enough to deprotonate the quinolinone nitrogen effectively. Consider switching to a stronger base such as sodium hydride (NaH). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Low Reactivity of Alkylating Agent | The leaving group on your alkylating agent may not be sufficiently reactive. The general order of reactivity for alkyl halides is I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide. |
| Steric Hindrance | If either the quinolinone or the alkylating agent is sterically bulky, the reaction may require more forcing conditions. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. |
| Presence of Water | Many N-alkylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can quench the base and hydrolyze the alkylating agent.[4] |
Issue 2: Mixture of N- and O-Alkylated Products
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Protic solvents can favor O-alkylation. Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Incorrect Base | The choice of base can significantly influence the N/O selectivity. For preferential N-alkylation, alkali metal carbonates (K₂CO₃, Cs₂CO₃) are often a good choice. |
| Reaction Temperature | Temperature can affect the regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and then gradually increase it if necessary, while monitoring the product distribution. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Isomers | The N- and O-alkylated isomers can have very similar polarities, making separation by column chromatography challenging. Try using a different solvent system for chromatography or consider preparative HPLC for difficult separations. |
| Unreacted Starting Material | If the reaction has not gone to completion, you may have a mixture of starting material and product. Optimize the reaction conditions to drive the reaction to completion. |
| Presence of Byproducts | Side reactions can lead to a complex mixture. Re-evaluate your reaction conditions to minimize byproduct formation. |
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of Quinazolin-4(3H)-one with Benzyl Chloride
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylated product (%) | Reference |
| 1 | K₂CO₃ | DMF | 100 | 3 | 82 | [2] |
| 2 | Cs₂CO₃ | DMF | 100 | 3 | 81 | [2] |
| 3 | NaH | DMF | 100 | 3 | 77.8 | [2] |
Table 2: Yields for the N-alkylation of 6,7-dimethoxyquinazolin-4(3H)-one
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of N-alkylated product (%) | Reference |
| 1 | Ethyl 6-bromohexanoate | K₂CO₃/Cs₂CO₃ | DMF/DMSO/acetone | Not specified | 85 | [2] |
| 2 | Benzyl chloride | Cs₂CO₃ | DMF | 70 | 82 | [2] |
| 3 | Epichlorohydrin | Not specified | Not specified | Not specified | 27 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Quinazolin-4(3H)-one using Potassium Carbonate in DMF
This protocol is adapted from the work of Anton V. K., et al.[2]
Materials:
-
Quinazolin-4(3H)-one (1.0 equiv)
-
Alkyl halide (e.g., benzyl chloride, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add quinazolin-4(3H)-one (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkylated quinolinone.
Mandatory Visualization
Caption: Regioselectivity in the alkylation of quinolinones.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromoquinolin-3-ol
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-Bromoquinolin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues you may encounter when performing Suzuki coupling with this compound.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A1: Low to no yield in the Suzuki coupling of this compound is a common issue and can stem from several factors, particularly the presence of the unprotected hydroxyl group.
-
Problem: Interference from the Hydroxyl Group: The acidic proton of the 3-hydroxyl group can react with the base, and the resulting phenoxide can coordinate to the palladium catalyst, inhibiting its activity. Studies have shown that Suzuki couplings with non-protected 3-hydroxyquinoline derivatives can be unsuccessful.[1]
-
Solution: Protection of the Hydroxyl Group: It is highly recommended to protect the hydroxyl group before performing the Suzuki coupling. Common protecting groups for hydroxyls include ethers (e.g., methyl, benzyl, or p-methoxybenzyl) or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[2][3]
-
-
Problem: Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.
-
Solution: Catalyst and Ligand Selection: For heteroaromatic substrates, particularly those that can act as ligands themselves, the choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Nolan groups (e.g., SPhos, XPhos, RuPhos), are often effective.[4][5] Consider screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄) and ligands.
-
-
Problem: Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and the solvent affects the solubility of reagents and the stability of the catalyst.
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant byproducts. What are these side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and reduced yield of the target product.
-
Problem: Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This consumes the coupling partner without forming the desired product.
-
Solution: This side reaction can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen. Using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can also be beneficial. Careful selection of the base and minimizing reaction time can also help.
-
-
Problem: Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound.
-
Solution: Homocoupling can be reduced by optimizing the catalyst and ligand system. Bidentate ligands are sometimes more effective at suppressing homocoupling than monodentate ligands. Ensuring the correct stoichiometry of the reactants is also important.
-
-
Problem: Dehalogenation (Hydrodebromination): The bromine atom on the quinoline ring is replaced by a hydrogen atom.
-
Solution: This is a common side reaction, especially with electron-rich aryl halides.[7] It can be promoted by high temperatures and certain bases or solvents. Screening for a milder base and a suitable solvent, as well as keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate, can mitigate this issue.
-
Issue 3: Catalyst Decomposition
Q3: The reaction mixture turns black, and the reaction stalls. What is causing this and how can I prevent it?
A3: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition. The active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.
-
Problem: Insufficient Ligand Stabilization: The ligand is crucial for stabilizing the Pd(0) species in the solution.
-
Solution: Increasing the ligand-to-palladium ratio slightly or switching to a more robust, sterically hindered ligand can prevent catalyst precipitation.
-
-
Problem: High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.
-
Solution: If possible, lower the reaction temperature. This may require screening for a more active catalyst system that operates efficiently at a lower temperature.
-
-
Problem: Impurities: Impurities in the starting materials, solvents, or reagents can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and that solvents are anhydrous and properly degassed.
-
Quantitative Data Summary
The following table summarizes representative reaction conditions for the Suzuki coupling of various bromo-heterocycles. While specific data for this compound is limited, these examples provide a starting point for optimization.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 (precatalyst) (variable) | L5 (ligand) (variable) | DBU | THF/H₂O | 110 | Optimized via automated feedback | [8],[9] |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SSphos (5) | - | K₂CO₃ (3) | H₂O/MeCN (4:1) | 37 | High | [10] |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | Moderate to Good | General protocol suggestion |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 85 | [11] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (Example with Methyl Ether)
This is a general procedure and may require optimization for your specific substrate.
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as DMF or acetone.
-
Base Addition: Add a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv).
-
Methylating Agent: Add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equiv), dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6-bromo-3-methoxyquinoline.
Protocol 2: Optimized Suzuki-Miyaura Coupling of Protected this compound
This protocol is a starting point and should be optimized for each specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the protected 6-bromo-3-alkoxyquinoline (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe. If a co-solvent is used (e.g., water), it should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in 6-Bromoquinolin-3-ol reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromoquinolin-3-ol. This resource addresses specific issues that may be encountered during experimental work, focusing on the identification and minimization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through adaptations of classic quinoline syntheses. The most plausible routes start from 4-bromoaniline. These include:
-
Modified Skraup-Doebner-von Miller Reaction: Reacting 4-bromoaniline with a glycerol derivative or an α,β-unsaturated carbonyl compound that can provide the three-carbon chain required for the quinoline core, leading to the formation of the 3-hydroxy substituted quinoline.
-
Gould-Jacobs Reaction: Condensation of 4-bromoaniline with a suitable malonic ester derivative, followed by cyclization and subsequent modification to yield the 3-ol derivative.[1]
-
Combes Synthesis: The acid-catalyzed condensation of 4-bromoaniline with a β-diketone, followed by cyclization.[2][3][4]
-
Friedländer Synthesis: The condensation of a 2-amino-5-bromobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7]
Q2: I am observing a significant amount of tar-like, insoluble material in my Skraup-type reaction. What is the cause and how can I minimize it?
A2: Tar formation is a common issue in Skraup and Doebner-von Miller reactions, which is often due to the polymerization of acrolein (formed from the dehydration of glycerol) or other reactive α,β-unsaturated carbonyl compounds under the strongly acidic and high-temperature conditions.[8][9] To minimize this:
-
Control the temperature: Avoid excessively high temperatures during the reaction. Gradual heating and maintaining a consistent temperature are crucial.
-
Use a milder oxidizing agent: Instead of harsh oxidizing agents, consider using milder alternatives.
-
Slow addition of reactants: Adding the glycerol or α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control the exothermic nature of the reaction and reduce polymerization.
Q3: My reaction is producing a mixture of isomers. How can I identify them and improve the regioselectivity?
A3: The formation of regioisomers is a potential issue, especially in reactions like the Combes synthesis when using unsymmetrical β-diketones, or during electrophilic substitution steps.[2][10][11]
-
Identification: Isomers can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] Comparing the obtained spectra with known data for quinoline derivatives can help in structural elucidation.
-
Improving Regioselectivity: The choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, in the Combes synthesis, steric effects of substituents on both the aniline and the β-diketone play a crucial role.[2] In electrophilic substitution reactions, the directing effects of the existing substituents on the quinoline ring will determine the position of the incoming group.[10][14][15]
Q4: After the reaction, I am struggling to isolate and purify the desired this compound. What are the recommended purification techniques?
A4: Purification can be challenging due to the presence of byproducts with similar polarities. A combination of the following techniques is often effective:
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products. Experiment with different solvents to find the optimal conditions.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be employed to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution and then precipitated by neutralizing the solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.[16] - Increase the reaction time or temperature, but be cautious of potential byproduct formation at higher temperatures. |
| Decomposition of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use milder reaction conditions, such as a lower temperature or a less aggressive catalyst.[6] |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratios of the reactants. A slight excess of one reactant may be beneficial. |
| Poor Quality of Starting Materials | - Ensure the purity of starting materials, especially the 4-bromoaniline, as impurities can lead to side reactions. |
Issue 2: Presence of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Identification & Minimization |
| Unreacted 4-bromoaniline | Incomplete reaction. | - Identification: HPLC, GC-MS.[12] - Minimization: Increase reaction time or temperature; ensure proper mixing. |
| Debrominated quinolin-3-ol | Reductive debromination under harsh reaction conditions. | - Identification: Mass spectrometry will show a molecular ion peak corresponding to the loss of bromine. - Minimization: Use milder reducing agents if a reduction step is involved; avoid excessively high temperatures. |
| Di-brominated quinoline derivatives | Further electrophilic bromination of the product. | - Identification: NMR and Mass Spectrometry. - Minimization: Use a stoichiometric amount of the brominating agent; control reaction time and temperature. |
| Polymeric/Tar-like materials | Polymerization of reactive intermediates (e.g., acrolein in Skraup synthesis).[8] | - Identification: Insoluble, dark-colored material. - Minimization: Control temperature; slow addition of reactants; use of a milder catalyst. |
| Regioisomers (e.g., 8-Bromoquinolin-3-ol) | Lack of regioselectivity during the cyclization step. | - Identification: HPLC, NMR.[13] - Minimization: Judicious choice of starting materials and catalysts to favor the desired isomer.[2] |
Quantitative Data Summary
The following table presents hypothetical quantitative data for a Skraup-type synthesis of this compound, illustrating the effect of reaction temperature on product yield and byproduct formation.
| Reaction Temperature (°C) | Yield of this compound (%) | Unreacted 4-bromoaniline (%) | Polymeric Byproducts (%) |
| 120 | 45 | 30 | 5 |
| 140 | 65 | 15 | 10 |
| 160 | 55 | 5 | 25 |
| 180 | 30 | <1 | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Skraup Reaction (Proposed)
This protocol is a proposed method based on the principles of the Skraup reaction.[9][17]
Materials:
-
4-bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
A mild oxidizing agent (e.g., arsenic acid or nitrobenzene)
-
Ferrous sulfate (catalyst)
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add a catalytic amount of ferrous sulfate.
-
Add the oxidizing agent to the mixture.
-
Heat the reaction mixture cautiously to 140-150°C and maintain this temperature for 3-4 hours.[17]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a large volume of ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the crude product, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify this compound and potential byproducts.[16][18]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound via a modified Skraup reaction.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Logical relationship between reaction parameters and outcomes in this compound synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Troubleshooting poor solubility of 6-Bromoquinolin-3-ol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-bromoquinolin-3-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives can be attributed to several structural and physicochemical factors. The quinoline core itself is a bicyclic aromatic system, which is inherently hydrophobic. The presence of the bromine atom further increases the lipophilicity of the molecule. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, thus limiting solubility.[1]
Q2: What are the initial steps I should take to improve the solubility of my compound for a biological assay?
A2: A common and practical first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds due to its high solubilizing power.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue that arises when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be too high. Try a lower final concentration in your assay.
-
Optimize the co-solvent percentage: While DMSO is a good starting point, you may need to adjust its final concentration. Typically, for cell-based assays, it is advisable to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.
-
Use a different co-solvent: If DMSO is not effective or causes toxicity, other co-solvents like ethanol or polyethylene glycol 400 (PEG 400) can be tested.
-
Incorporate solubilizing excipients: The use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer can help maintain the compound in solution by forming micelles or inclusion complexes, respectively.
Q4: How does pH affect the solubility of my this compound derivative?
A4: Quinolines are typically weak bases.[1] The nitrogen atom in the quinoline ring can be protonated at acidic pH, forming a more soluble salt. Therefore, decreasing the pH of your aqueous solution can significantly enhance the solubility of your compound. It is recommended to adjust the pH to at least 1-2 units below the pKa of your compound to ensure sufficient protonation.
Q5: What is salt formation, and can it help with the solubility of my compound?
A5: Salt formation is a chemical modification technique where a poorly soluble ionizable drug is reacted with an acid or a base to form a salt. This can dramatically improve aqueous solubility and dissolution rate. For a weakly basic compound like a quinoline derivative, reacting it with a suitable acid to form a stable salt is a highly effective strategy for solubility enhancement. A general guideline is that the difference in pKa between the base (your compound) and the acid should be greater than 3 to ensure stable salt formation.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during the experiment.
-
Possible Cause: The thermodynamic solubility of the compound in the experimental medium has been exceeded.
-
Troubleshooting Steps:
-
Verify Solubility Limit: Determine the kinetic and thermodynamic solubility of your compound in the specific experimental buffer.
-
Reduce Concentration: Lower the working concentration of your compound.
-
Optimize Co-solvent/Excipient Concentration: Systematically screen different concentrations of co-solvents (e.g., DMSO, ethanol) and solubilizing excipients (e.g., Tween® 80, HP-β-CD) to find the optimal balance between solubility and potential biological interference.
-
pH Adjustment: If your compound is ionizable, adjust the pH of the buffer to a range where the compound is more soluble.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: The compound may not be fully dissolved, leading to variability in the actual concentration in the assay.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your stock and final solutions for any signs of precipitation.
-
Sonication: Briefly sonicate your solutions before use to aid in dissolution.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability or precipitation over time.
-
Solubility Confirmation: Perform a solubility check under the exact final assay conditions (buffer, temperature, etc.) to ensure your working concentration is below the solubility limit.
-
Quantitative Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table provides experimental solubility data for a structurally similar compound, 5,7-dibromo-8-hydroxyquinoline , in various organic solvents at different temperatures. This data can serve as a reference, but it is crucial to experimentally determine the solubility of your specific this compound derivative using the protocols provided below.[2][3]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Solubility (mg/mL) |
| N-Methyl-2-pyrrolidone (NMP) | 288.15 | 15.32 | 11.08 |
| 298.15 | 20.15 | 14.58 | |
| 308.15 | 26.21 | 18.96 | |
| 318.15 | 33.85 | 24.49 | |
| 328.15 | 43.49 | 31.46 | |
| N,N-Dimethylformamide (DMF) | 288.15 | 13.01 | 9.79 |
| 298.15 | 17.51 | 13.21 | |
| 308.15 | 23.23 | 17.52 | |
| 318.15 | 30.50 | 23.01 | |
| 328.15 | 39.78 | 30.02 | |
| Acetone | 288.15 | 1.89 | 1.63 |
| 298.15 | 2.58 | 2.22 | |
| 308.15 | 3.51 | 3.02 | |
| 318.15 | 4.74 | 4.08 | |
| 328.15 | 6.36 | 5.48 | |
| Ethanol | 288.15 | 0.22 | 0.19 |
| 298.15 | 0.31 | 0.27 | |
| 308.15 | 0.44 | 0.38 | |
| 318.15 | 0.62 | 0.54 | |
| 328.15 | 0.86 | 0.75 | |
| Methanol | 288.15 | 0.12 | 0.11 |
| 298.15 | 0.17 | 0.15 | |
| 308.15 | 0.24 | 0.22 | |
| 318.15 | 0.33 | 0.30 | |
| 328.15 | 0.46 | 0.42 |
Note: Solubility in mg/mL was calculated from the mole fraction data assuming ideal solution behavior and using the respective solvent densities at 298.15 K.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound derivative
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Scintillation vials with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to facilitate separation.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the measured concentration and express it in units such as mg/mL or mol/L.
Protocol 2: pH-Dependent Solubility Profile
Materials:
-
This compound derivative
-
A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
pH meter
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the shake-flask method described in Protocol 1, using the different pH buffers as the solvents.
-
After the equilibration period, measure and record the final pH of each buffer solution.
-
Analyze the concentration of the dissolved compound in each buffer.
-
Plot the measured solubility as a function of the final measured pH to generate the pH-solubility profile.
Protocol 3: Co-solvent Solubility Enhancement
Materials:
-
This compound derivative
-
Primary solvent (e.g., water or PBS)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare a series of solvent systems with varying percentages of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 40% v/v co-solvent in water).
-
Determine the solubility of the compound in each co-solvent mixture using the shake-flask method (Protocol 1).
-
Plot the solubility of the compound as a function of the co-solvent concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential mechanism of action for quinolinone derivatives and workflows for troubleshooting solubility issues.
Caption: Potential mechanism of action of a this compound derivative as an EGFR inhibitor.
Caption: A logical workflow for troubleshooting poor solubility of this compound derivatives.
References
Technical Support Center: Scaling up the Synthesis of 6-Bromoquinolin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 6-Bromoquinolin-3-ol for preclinical studies. This guide includes frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing this compound on a larger scale? A1: A practical and scalable approach involves a multi-step synthesis. A common strategy is to first construct the quinoline core, followed by bromination and then formation of the 3-hydroxy group. A robust method is the demethylation of a 6-bromo-3-methoxyquinoline precursor, which can be synthesized from readily available starting materials. This precursor approach avoids potential side reactions associated with direct hydroxylation.
Q2: What are the critical safety considerations when scaling up this synthesis? A2: Scaling up presents several safety challenges. Key considerations include:
-
Exothermic Reactions: Reactions like the Skraup or Doebner-von Miller synthesis to form the quinoline core can be highly exothermic.[1] On a large scale, this heat generation can be dangerous if not properly managed.[2] Ensure adequate cooling capacity and consider controlled, slow addition of reagents.
-
Hazardous Reagents: The synthesis may involve strong acids (H₂SO₄), corrosive brominating agents (Br₂, NBS), and potent demethylating agents like boron tribromide (BBr₃), which reacts violently with water.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Management: High-temperature reactions, such as thermal cyclizations in solvents like diphenyl ether, require robust equipment rated for the temperatures and potential pressure buildup.
Q3: How can the purity of the final this compound product be ensured for preclinical use? A3: Achieving high purity is critical. A multi-step purification process is typically required. This includes:
-
Work-up: Careful quenching of the reaction and extraction to remove bulk impurities.
-
Crystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the final compound and isolating a specific polymorph.
-
Chromatography: If crystallization is insufficient, column chromatography on silica gel or preparative HPLC may be necessary.[4] However, be aware that some quinolinones can be unstable on silica gel.[5]
Q4: Are there greener or more sustainable methods for quinoline synthesis? A4: Yes, modern synthetic chemistry is moving towards more sustainable practices. For quinoline synthesis, this includes the use of microwave irradiation to reduce reaction times and improve yields, or employing Brønsted-acidic ionic liquids to replace harsh acids like H₂SO₄.[4] These methods can lead to cleaner reactions and reduce the formation of tar-like byproducts.[4][6][7]
Synthesis and Experimental Protocols
A proposed scalable synthetic pathway for this compound is outlined below. It proceeds through the formation of a methoxy-substituted intermediate, followed by demethylation.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 6-Bromo-3-methoxyquinolin-4(1H)-one
This protocol is based on the Conrad-Limpach synthesis.
-
Reaction Setup: In a suitable reactor, combine 4-bromoaniline (1 eq.) and methyl 3,3-dimethoxypropanoate (1.1 eq.) in a high-boiling point solvent like diphenyl ether.
-
Condensation: Heat the mixture to 140-150°C for 2-4 hours to form the anilinocrotonate intermediate, distilling off the methanol byproduct.
-
Cyclization: Increase the temperature to 240-250°C and maintain for 30-60 minutes to induce thermal cyclization. Monitor reaction completion by TLC or HPLC.
-
Isolation: Cool the reaction mixture. The product often precipitates. Dilute with a non-polar solvent like hexane or petroleum ether to facilitate precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from ethanol or acetic acid.
Protocol 2: Chlorination and Dechlorination
-
Chlorination: Suspend 6-Bromo-3-methoxyquinolin-4(1H)-one (1 eq.) in phosphorus oxychloride (POCl₃, ~5-10 eq.). Add a catalytic amount of DMF. Heat the mixture to reflux (approx. 110°C) for 2-4 hours.[8]
-
Work-up: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 6-Bromo-4-chloro-3-methoxyquinoline.
-
Dechlorination: Dissolve the crude product in a solvent like ethanol or methanol. Add a palladium on carbon catalyst (Pd/C, 5-10 mol%). Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 6-Bromo-3-methoxyquinoline.
Protocol 3: O-Demethylation to this compound
The conversion of the methoxy group to a hydroxyl group is a critical final step.[3]
-
Reaction Setup: Dissolve 6-Bromo-3-methoxyquinoline (1 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture to 0°C and very carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Work-up and Purification: Adjust the pH to be slightly basic and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude this compound can be purified by recrystallization or column chromatography.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for key steps in the synthesis, based on analogous reactions in the literature. Actual results will vary and require optimization.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | Conrad-Limpach Cyclization | 4-Bromoaniline, Methyl 3,3-dimethoxypropanoate | Diphenyl ether | 240-250 | 0.5 - 1 | 60 - 80 |
| 2 | Chlorination | POCl₃, DMF (cat.) | Neat | 110 | 2 - 4 | 80 - 95[8] |
| 3 | Dechlorination | H₂, Pd/C | Ethanol | 25 (rt) | 4 - 8 | >90 |
| 4 | O-Demethylation | BBr₃ | Dichloromethane | -78 to 25 | 12 - 24 | 70 - 90[9] |
| 4 | O-Demethylation (Alternative) | 47% HBr | Acetic Acid | 120 (reflux) | 6 - 12 | 65 - 85[3] |
Preclinical Development Workflow
The successful synthesis of this compound is the first step in its preclinical development. The following workflow illustrates the subsequent stages.
Caption: General workflow for preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in common biological assays.
General Troubleshooting Principles
Inconsistent results in biological assays can often be traced back to a few key areas. Before diving into assay-specific troubleshooting, consider these general principles:
-
Reagent Quality and Preparation: Ensure all reagents are within their expiration dates and have been stored correctly. Prepare fresh dilutions of critical reagents like antibodies and standards for each experiment.
-
Pipetting and Technique: Inaccurate or inconsistent pipetting is a major source of variability. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.
-
Experimental Controls: Always include appropriate positive, negative, and internal controls in your experiments. These are essential for interpreting your results and identifying potential issues.
-
Standard Operating Procedures (SOPs): Follow a detailed and consistent SOP for each assay. Any deviations should be noted and their potential impact considered.
Assay-Specific Troubleshooting Guides & FAQs
Enzyme-Linked Immunosorbent Assay (ELISA)
Frequently Asked Questions (FAQs):
-
Q1: Why is there high variability between my replicate wells?
-
A1: High coefficient of variation (CV) between replicates is often due to inconsistent pipetting, inadequate mixing of reagents, or temperature variations across the plate. "Edge effects," caused by evaporation in the outer wells, can also contribute to this issue.[1][2][3] To mitigate this, ensure thorough mixing of all solutions before and during plating, use a multichannel pipette carefully, and consider incubating the plate in a humidified chamber to minimize evaporation.[3][4]
-
-
Q2: I am seeing a high background signal. What are the likely causes?
-
A2: High background can result from insufficient blocking, excessive antibody concentrations, or inadequate washing.[5][6] Ensure the blocking buffer is appropriate for your sample type and incubate for the recommended time. Optimizing the concentrations of both primary and secondary antibodies and increasing the number or vigor of wash steps can also help reduce background noise.[5][6]
-
-
Q3: Why is my signal weak or absent?
-
A3: A weak or non-existent signal can stem from several factors, including inactive reagents (antibodies, enzyme conjugates, or substrate), insufficient incubation times, or a problem with the target antigen itself (low concentration or degradation).[1][7][8] Always check the expiration dates of your reagents and consider titrating your antibodies to find the optimal concentration. Extending incubation times may also improve signal intensity.[8]
-
Troubleshooting Guide: ELISA
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk).[6] |
| Antibody concentration too high | Titrate primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[2][5] | |
| Weak or No Signal | Inactive reagents | Check expiration dates and proper storage of antibodies, conjugates, and substrate. |
| Insufficient incubation time | Increase incubation times for antibodies or substrate.[8] | |
| Low antigen concentration | Increase the amount of sample or concentrate the antigen if possible. | |
| High Inter-well Variability | Inconsistent pipetting | Calibrate pipettes; use a consistent pipetting technique.[2] |
| "Edge effect" due to evaporation | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[3] | |
| Temperature gradients | Ensure the entire plate is at a uniform temperature during incubations.[4] |
Data Presentation: Optimizing Coating Antigen Concentration in Indirect ELISA
| Coating Antigen Concentration (µg/mL) | Average Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| 10 | 2.85 | 0.15 | 19.0 |
| 5 | 2.50 | 0.12 | 20.8 |
| 2 | 1.80 | 0.10 | 18.0 |
| 1 | 0.95 | 0.09 | 10.6 |
| 0.5 | 0.45 | 0.08 | 5.6 |
This table illustrates how varying the concentration of the coating antigen can impact the signal and signal-to-noise ratio. An optimal concentration maximizes the specific signal while keeping the background low.
Western Blot
Frequently Asked Questions (FAQs):
-
Q1: I'm not seeing any bands on my blot. What should I check first?
-
A1: The absence of bands can be due to a failure at multiple steps. Check for efficient protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[1] Verify the activity of your primary and secondary antibodies; they may be at too low a concentration or inactive. Also, ensure your target protein is present in the sample lysate at a detectable level.[1]
-
-
Q2: My blot has a high, splotchy background. How can I fix this?
-
A2: A high background can obscure your bands of interest. This is often caused by insufficient blocking or washing, or too high a concentration of the primary or secondary antibody.[1] Ensure your blocking buffer is appropriate and incubate for at least one hour. Increase the duration and number of washes, and consider titrating your antibodies to a lower concentration.
-
-
Q3: I see multiple non-specific bands. What does this mean?
-
A3: Non-specific bands can arise if the primary antibody is cross-reacting with other proteins in the sample or if the antibody concentration is too high.[1] Review the antibody datasheet to check for known cross-reactivities. Optimizing the antibody dilution and increasing the stringency of the wash buffer (e.g., by increasing the detergent concentration) can help reduce non-specific binding.
-
Troubleshooting Guide: Western Blot
| Problem | Possible Cause | Recommended Solution |
| No Bands | Inefficient protein transfer | Stain the membrane with Ponceau S to verify transfer. Optimize transfer time and voltage.[1] |
| Inactive primary/secondary antibody | Use fresh antibody dilutions and ensure proper storage. Test antibody on a positive control. | |
| Low protein expression | Load more protein onto the gel or enrich for the target protein. | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours or overnight at 4°C. Try a different blocking agent. |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Check the antibody datasheet for specificity. Run appropriate controls (e.g., knockout lysate). |
| Antibody concentration too high | Further dilute the primary antibody. | |
| Contaminated buffers | Prepare fresh buffers. |
Data Presentation: Optimizing Primary Antibody Dilution in Western Blot
| Primary Antibody Dilution | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:500 | 9500 | 2500 | 3.8 |
| 1:1000 | 8200 | 1200 | 6.8 |
| 1:2500 | 6500 | 500 | 13.0 |
| 1:5000 | 3500 | 200 | 17.5 |
| 1:10000 | 1500 | 150 | 10.0 |
This table shows that a higher dilution of the primary antibody can lead to a better signal-to-noise ratio by decreasing background more significantly than the target signal.
Polymerase Chain Reaction (PCR)
Frequently Asked questions (FAQs):
-
Q1: Why do I have no PCR product?
-
A1: A complete lack of amplification can be due to several reasons, including problems with the DNA template (degraded or contains inhibitors), incorrect primer design, or an issue with the PCR reaction mix (e.g., degraded polymerase or dNTPs).[9][10] Always run a positive control to ensure the reaction components are working.
-
-
Q2: I see multiple bands or a smear on my gel. What went wrong?
-
A2: Non-specific amplification, resulting in extra bands or a smear, is often caused by a low annealing temperature, which allows primers to bind to non-target sequences.[11] Primer-dimers, which are artifacts of the PCR reaction, can also appear as a low molecular weight band. Increasing the annealing temperature and optimizing primer concentration can improve specificity.
-
-
Q3: My PCR yield is very low. How can I increase it?
-
A3: Low yield can be caused by suboptimal reaction conditions. Consider increasing the number of PCR cycles, optimizing the magnesium chloride concentration, or adjusting the annealing and extension times.[9][10] The quality and quantity of the template DNA are also critical for a robust PCR reaction.
-
Troubleshooting Guide: PCR
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Degraded DNA template | Use fresh, high-quality DNA. Check template integrity on an agarose gel. |
| PCR inhibitors present | Dilute the DNA template or use a polymerase resistant to inhibitors. | |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. | |
| Non-specific Bands/Smearing | Annealing temperature too low | Increase the annealing temperature in 2°C increments. |
| Primer concentration too high | Reduce the primer concentration. | |
| Too many cycles | Reduce the number of PCR cycles. | |
| Low PCR Product Yield | Suboptimal MgCl₂ concentration | Titrate the MgCl₂ concentration in the reaction. |
| Insufficient number of cycles | Increase the number of cycles (up to 40).[9] | |
| Inefficient primers | Redesign primers with optimal melting temperatures and no secondary structures. |
Data Presentation: Optimizing Annealing Temperature in PCR
| Annealing Temperature (°C) | Target Product Yield (ng) | Non-specific Product |
| 50 | 50 | High |
| 55 | 150 | Moderate |
| 60 | 250 | Low |
| 65 | 180 | None |
| 70 | 20 | None |
This table demonstrates the effect of annealing temperature on PCR product yield and specificity. A higher temperature can increase specificity but may decrease yield if it's too high for efficient primer binding.
Cell-Based Assays
Frequently Asked Questions (FAQs):
-
Q1: I'm seeing high variability in my cell-based assay results. What are the common sources?
-
A1: Variability in cell-based assays can be introduced at many stages. Inconsistent cell seeding density, variations in cell health or passage number, and "edge effects" in multi-well plates are common culprits.[1][12] Maintaining consistent cell culture practices and careful plating techniques are crucial.
-
-
Q2: My cells are not responding as expected to the treatment. Why might this be?
-
A2: A lack of response could be due to several factors. The compound may not be cell-permeable, or it might be unstable in the cell culture medium.[13] It's also possible that the cells have been passaged too many times and have lost the relevant biological response. Using cells within a defined passage number range is recommended.
-
-
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
-
A3: The "edge effect" is characterized by different results in the outer wells compared to the inner wells, often due to increased evaporation.[3] To minimize this, you can fill the perimeter wells with sterile media or PBS without cells and not use them for data collection. Using plates with lids and ensuring a humidified environment in the incubator also helps.[3][14]
-
Troubleshooting Guide: Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for plating. |
| "Edge effect" | Avoid using the outer wells or fill them with sterile liquid to maintain humidity.[3][14] | |
| Variations in cell health | Use cells at a consistent passage number and confluency. | |
| Poor or No Cellular Response | Compound instability or insolubility | Check the solubility and stability of your compound in the assay medium. |
| Cell line has lost responsiveness | Use a lower passage number of cells or a new vial from a cell bank. | |
| Incorrect compound concentration | Perform a dose-response curve to determine the optimal concentration. | |
| Cell Death or Detachment | Compound cytotoxicity | Perform a cell viability assay to assess cytotoxicity. |
| Harsh treatment of cells | Handle cells gently during plating and treatment application. | |
| Contamination | Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Detailed Methodology for Indirect ELISA
-
Coating: Dilute the antigen to a final concentration of 2-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. Incubate for 2 hours at room temperature or overnight at 4°C.[15][16]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[1]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[1]
-
Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate in the dark until sufficient color development.[3][17]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[16]
Detailed Methodology for Western Blot
-
Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).[18][19]
-
Gel Electrophoresis: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[18][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[21]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system or film.[22]
Detailed Methodology for Basic PCR
-
Reaction Setup: In a PCR tube, combine the following reagents on ice: DNA template (1-100 ng), forward primer (0.1-1.0 µM), reverse primer (0.1-1.0 µM), dNTPs (200 µM each), PCR buffer (1X), MgCl₂ (1.5-2.5 mM), Taq DNA polymerase (1-2.5 units), and nuclease-free water to the final volume (typically 25-50 µL).[9][10]
-
Thermal Cycling: Place the PCR tube in a thermal cycler and run the following program:
-
Analysis: Analyze the PCR product by running a portion of the reaction on an agarose gel with a DNA ladder to confirm the size and yield of the amplified fragment.
Visualizations
Caption: Indirect ELISA Experimental Workflow.
Caption: Western Blot Experimental Workflow.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PCRの基礎知識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 4. anshlabs.com [anshlabs.com]
- 5. mybiosource.com [mybiosource.com]
- 6. biocompare.com [biocompare.com]
- 7. genfollower.com [genfollower.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. addgene.org [addgene.org]
- 10. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. fortislife.com [fortislife.com]
- 17. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. azurebiosystems.com [azurebiosystems.com]
Preventing degradation of 6-Bromoquinolin-3-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Bromoquinolin-3-ol to prevent its degradation. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage of this compound, offering potential causes and solutions.
1. Question: The color of my this compound sample has changed from its initial appearance. What should I do?
Answer: A change in color is often an indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or reactive impurities.
-
Immediate Actions:
-
Visually inspect the material for any other changes, such as a change in texture or the presence of an odor.
-
If possible, analyze a small sample using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to check for the presence of impurities.
-
Compare the analytical data with the certificate of analysis (CoA) of the fresh compound.
-
-
Potential Solutions:
-
If the purity is compromised, the material may need to be repurified (e.g., by recrystallization or column chromatography) before use.
-
To prevent further degradation, store the compound in an amber vial to protect it from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
2. Question: I have observed precipitation or a change in the solubility of my this compound sample. What could be the cause?
Answer: Precipitation or changes in solubility can indicate the formation of degradation products that are less soluble in the storage solvent or polymerization.
-
Troubleshooting Steps:
-
Attempt to redissolve the material by gentle warming or sonication. If it does not redissolve, degradation is likely.
-
Analyze both the soluble and insoluble portions, if possible, to identify the nature of the precipitate.
-
Review your storage conditions. Storing solutions at low temperatures can sometimes cause the pure compound to precipitate if its solubility limit is exceeded.
-
3. Question: My analytical results (e.g., NMR, HPLC) show the presence of new, unidentified peaks. How can I identify the degradation products?
Answer: The appearance of new peaks in analytical data is a clear sign of degradation. Identifying these products is crucial for understanding the degradation pathway.
-
Identification Strategy:
-
Mass Spectrometry (MS): Use LC-MS or direct-infusion MS to determine the molecular weights of the impurities. This can provide initial clues about the chemical changes that have occurred (e.g., oxidation, hydrolysis).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present in a significant amount, 1D and 2D NMR experiments can help elucidate its structure.
-
Literature Review: Search for known degradation pathways of similar compounds, such as other quinoline derivatives or phenols, to hypothesize the structures of the degradation products.
-
Frequently Asked Questions (FAQs)
1. Question: What are the optimal storage conditions for this compound?
Answer: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1][2][3][4][5][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Sealed in a dry environment, preferably under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Light | In an amber or opaque container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and air. |
2. Question: What is the expected shelf-life of this compound?
Answer: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly as recommended, the solid material should be stable for an extended period. However, it is good practice to re-analyze the compound for purity if it has been in storage for a long time, especially before use in a critical experiment. Solutions of the compound are generally less stable and should be prepared fresh.
3. Question: What are the likely degradation pathways for this compound?
Answer: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related quinoline and phenolic compounds, potential degradation routes include:
-
Oxidation: The quinoline ring and the hydroxyl group can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides, quinones, or ring-opened products.
-
Hydrolysis: Although generally stable, under certain conditions (e.g., presence of strong acids or bases), the molecule could undergo reactions involving the hydroxyl group.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
4. Question: Are there any incompatible materials I should avoid storing with this compound?
Answer: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a method for assessing the stability of this compound under different conditions.
-
Sample Preparation:
-
Prepare several accurately weighed samples of this compound in separate, appropriate containers (e.g., amber glass vials).
-
Create different storage conditions to test, for example:
-
Condition A: Room temperature, ambient light, open to air.
-
Condition B: Room temperature, protected from light, sealed under air.
-
Condition C: Refrigerated (2-8°C), protected from light, sealed under an inert atmosphere (e.g., nitrogen).
-
Condition D (optional for accelerated stability): Elevated temperature (e.g., 40°C), protected from light, sealed under air.
-
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, take a sample from each condition.
-
Analyze the purity of the sample using a validated HPLC method.
-
Characterize any new peaks that appear using LC-MS to identify potential degradation products.
-
-
Data Evaluation:
-
Plot the percentage of pure this compound remaining over time for each condition.
-
This will provide a quantitative measure of the compound's stability under different storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
Addressing regioselectivity issues in the functionalization of 6-Bromoquinolin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 6-bromoquinolin-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge in the functionalization of this compound lies in controlling the site of reaction. The quinoline core possesses multiple reactive positions, and the directing effects of the existing bromo and hydroxyl substituents can be complex. The pyridine ring is generally electron-deficient, while the benzene ring is more electron-rich, but the hydroxyl group at C3 acts as an electron-donating group, activating the pyridine ring for certain reactions. Key challenges include:
-
Competing reaction sites: Electrophilic substitution can occur at various positions, with the C4 position being particularly activated by the C3 hydroxyl group. The benzene ring can also undergo substitution.
-
Directing group effects: The interplay between the electron-withdrawing bromo group and the electron-donating hydroxyl group can lead to mixtures of products.
-
Harsh reaction conditions: Some classical methods for quinoline synthesis and functionalization require harsh conditions that can lead to side reactions and decomposition.[1]
Q2: How do the bromo and hydroxyl groups influence regioselectivity?
A2: The bromo and hydroxyl groups have opposing electronic effects that influence the regioselectivity of subsequent reactions:
-
3-hydroxyl group (-OH): This is a strong activating group that directs electrophilic attack primarily to the C4 position. It also increases the nucleophilicity of the nitrogen atom through tautomerization to the quinolin-4(1H)-one form.
-
6-bromo group (-Br): This is a deactivating group for electrophilic aromatic substitution on the benzene ring, but it is an ortho, para-director. However, its main utility is as a handle for transition-metal-catalyzed cross-coupling reactions.[2]
Q3: What are the most common strategies for achieving regioselective functionalization of this compound?
A3: The most common strategies involve leveraging the inherent reactivity of the molecule and employing modern synthetic methods:
-
Protecting the hydroxyl group: To prevent unwanted side reactions and to alter the electronic properties of the molecule, the hydroxyl group can be protected.[3][4] Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), ethers (e.g., MOM, MEM), and esters (e.g., acetate).[5]
-
Palladium-catalyzed cross-coupling at the C6 position: The bromo group at C6 is an excellent handle for introducing a wide variety of substituents via reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[2][6][7][8]
-
Directed C-H functionalization: By using a suitable directing group, it is possible to selectively functionalize other positions on the quinoline ring.[9][10][11]
-
Exploiting the reactivity of the C4 position: The C4 position is activated by the C3-hydroxyl group and can be a site for electrophilic substitution or other functionalizations.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom: A mixture of regioisomers is obtained during electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts).
| Possible Cause | Solution |
| Unprotected hydroxyl group | The C3-OH group strongly activates the C4 position. To direct substitution to other positions or to prevent side reactions, protect the hydroxyl group. The choice of protecting group can influence the outcome.[3][4] |
| Reaction conditions | Temperature, solvent, and the nature of the electrophile can all affect regioselectivity. Systematically screen these parameters to optimize for the desired isomer.[12] |
| Steric hindrance | If the target position is sterically hindered, consider using a less bulky reagent or a different synthetic route. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling at C6
Symptom: The desired cross-coupling product at the C6 position is obtained in low yield.
| Possible Cause | Solution |
| Catalyst deactivation | The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis. The choice of ligand is crucial to prevent this. Consider using bulky, electron-rich phosphine ligands. |
| Poor solubility of starting materials | Ensure that all reactants are soluble in the chosen solvent system. A solvent screen may be necessary. |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the temperature or catalyst loading if the reaction is sluggish. |
| Side reactions | The unprotected hydroxyl group may participate in side reactions. Protecting the -OH group can sometimes improve the yield of the desired cross-coupling product. |
Issue 3: Difficulty with C4-Functionalization
Symptom: Attempts to functionalize the C4 position result in low yields or no reaction.
| Possible Cause | Solution |
| Tautomerization | This compound can exist in equilibrium with its tautomer, 6-bromoquinolin-3(4H)-one. This can affect the reactivity of the C4 position. The choice of solvent and base can influence the tautomeric equilibrium. |
| Unsuitable reagent | The electronic nature of the C4 position makes it susceptible to attack by certain electrophiles. Consider alternative reagents or a different synthetic approach. Recent literature describes methods for light-driven C4-selective fluoroalkylation of quinolines.[13][14] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (O-silylation)
This protocol describes a general procedure for the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Add TBDMSCl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling at the C6 Position
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or its protected form) with an arylboronic acid.[2]
Materials:
-
This compound (or O-protected derivative)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add a 3:1:1 mixture of toluene:1,4-dioxane:2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Regioselectivity in Electrophilic Substitution of Quinoline Derivatives
| Electrophile | Substituent on Quinoline | Major Product(s) | Reference |
| HNO₃/H₂SO₄ | None | 5-nitro and 8-nitro | [15] |
| Br₂/CCl₄ | None | 3-bromo | - |
| Br₂/H₂SO₄ | None | 5-bromo and 8-bromo | - |
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Bromoquinolines
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | RT |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decision workflow for the functionalization of this compound.
Caption: Troubleshooting logic for regioselectivity and yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synarchive.com [synarchive.com]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Insight into C4 Selectivity in the Light-Driven C-H Fluoroalkylation of Pyridines and Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Analysis of 6-Bromoquinolin-3-ol and 6-Chloroquinolin-3-ol
For Immediate Release
In the landscape of drug discovery and development, quinoline scaffolds represent a privileged structural motif, consistently yielding compounds with a broad spectrum of biological activities. Among these, halogenated quinolin-3-ol derivatives have garnered significant attention for their potential as therapeutic agents. This guide presents a comparative analysis of the bioactivity of two closely related analogs: 6-bromoquinolin-3-ol and 6-chloroquinolin-3-ol. By examining available experimental data on structurally similar compounds, we aim to provide valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Halogen Impact
The nature of the halogen atom at the 6-position of the quinoline ring significantly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Bromine, being larger and more polarizable than chlorine, can lead to enhanced van der Waals interactions with biological targets. Conversely, the higher electronegativity of chlorine can alter the electron distribution within the quinoline ring system, potentially affecting receptor binding and metabolic stability. These subtle yet critical differences are often reflected in the divergent biological activities of the bromo and chloro analogs.
Comparative Bioactivity: Anticancer and Antimicrobial Effects
While direct head-to-head comparative studies on this compound and 6-chloroquinolin-3-ol are limited in publicly available literature, analysis of structurally related compounds provides a strong basis for inferring their potential bioactivities.
Anticancer Activity
Quinoline derivatives are well-documented for their antiproliferative effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival. The following table summarizes the cytotoxic activity of structurally related 6-bromo and 6-chloro quinoline derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide[1] | HCT-116 (Colon) | 4.9 - 5.3 | Doxorubicin | > 20 |
| Caco-2 (Colon) | 17.0 - 18.9 | |||
| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives | MCF-7 (Breast) | (Not specified) | - | - |
Note: Data for structurally similar compounds are presented as a proxy for the direct comparison of this compound and 6-chloroquinolin-3-ol.
The data on related compounds suggests that both 6-chloro and 6-bromo substitutions can confer potent anticancer activity. The N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, for instance, exhibit significant cytotoxicity against colon cancer cell lines[1]. While specific IC50 values for the 6-bromo-quinazolinone derivatives were not detailed in the available literature, their potential as anticancer agents was highlighted[2].
Antimicrobial Activity
The quinoline core is a cornerstone of many antibacterial drugs. The introduction of halogens can enhance the antimicrobial spectrum and potency. Below is a summary of the antimicrobial activity of related bromoquinoline derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 9-bromo-indolizinoquinoline-5,12-dione[3] | Staphylococcus aureus | 0.031 - 0.063 | - | - |
| Enterococcus faecalis | 0.125 | |||
| 7-bromoquinoline-5,8-dione sulfonamides[3] | Staphylococcus aureus | 800 - 1000 | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Data for structurally similar compounds are presented.
The available data indicates that bromoquinoline derivatives can possess potent antibacterial activity, with some compounds showing very low MIC values against Gram-positive bacteria[3]. A comprehensive comparison would necessitate further studies on the antimicrobial properties of 6-chloroquinolin-3-ol.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed experimental methodologies are crucial.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and 6-chloroquinolin-3-ol) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Kinase Inhibition
A recurring theme in the bioactivity of quinoline derivatives is their ability to act as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a frequently implicated target. Aberrant activation of this pathway is a hallmark of many cancers. It is plausible that both 6-bromo- and 6-chloroquinolin-3-ol exert their anticancer effects by inhibiting key kinases within this cascade.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This comparative guide, based on the analysis of structurally related compounds, suggests that both this compound and 6-chloroquinolin-3-ol are promising scaffolds for the development of novel anticancer and antimicrobial agents. The subtle differences in their physicochemical properties, stemming from the distinct nature of the halogen substituent, are likely to translate into varied biological activities and potencies. Further direct comparative studies are warranted to fully elucidate their structure-activity relationships and to identify the more promising candidate for future drug development endeavors. The provided experimental protocols and the proposed mechanism of action offer a solid foundation for initiating such investigations.
References
Validating the Structure of Synthesized 6-Bromoquinolin-3-ol Derivatives by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of newly synthesized compounds is a cornerstone of modern drug discovery and development. For quinoline derivatives, which are prevalent scaffolds in medicinal chemistry, unambiguous structural validation is critical to understanding their structure-activity relationships (SAR). This guide provides a comparative framework for the validation of synthesized 6-Bromoquinolin-3-ol derivatives using single-crystal X-ray crystallography, a powerful technique for elucidating the atomic arrangement in a crystalline solid.
Comparative Crystallographic Data of this compound Derivatives
The following table presents a hypothetical yet representative comparison of crystallographic data for two derivatives of this compound. Such a table is essential for comparing the effects of different substituents on the crystal packing and molecular geometry of the core structure.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. Differences may indicate different crystal packing arrangements due to intermolecular forces. |
| Space Group | P2₁/c | Pbca | Defines the symmetry elements of the unit cell. Variations can influence the physical properties of the solid state. |
| Unit Cell Dimensions | |||
| a (Å) | 8.123 | 7.955 | The lengths of the unit cell edges. Changes reflect how molecules are arranged in the crystal lattice. |
| b (Å) | 12.345 | 17.981 | |
| c (Å) | 9.876 | 15.125 | |
| α (°) | 90 | 90 | The angles of the unit cell. |
| β (°) | 98.76 | 90 | |
| γ (°) | 90 | 90 | |
| Volume (ų) | 987.65 | 2163.5 | The volume of the unit cell. |
| Z | 4 | 8 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.543 | 1.621 | The theoretical density of the crystal. |
| R-factor (%) | 4.2 | 3.8 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
| Key Bond Length: C3-O (Å) | 1.365 | 1.362 | Variations in key bond lengths can provide insights into the electronic effects of different substituents. |
| Key Bond Angle: C2-C3-C4 (°) | 119.8 | 120.1 | Changes in bond angles can indicate steric strain or other intramolecular interactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving high-quality scientific results. Below are representative methodologies for the synthesis of a 6-bromoquinoline precursor and the subsequent X-ray crystallographic analysis.
Synthesis of 6-Bromoquinolin-4-ol (A Precursor)
A common method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[1]
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Petroleum ether
-
Aqueous Sodium Hydroxide (NaOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Ethanol or Acetic Acid for recrystallization
Procedure:
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[1]
-
Cyclization: The resulting intermediate is added in portions to a preheated solution of diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.[1]
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.[1]
-
Hydrolysis and Decarboxylation: The ester is refluxed with aqueous NaOH, followed by acidification with HCl and heating to induce decarboxylation, yielding 6-bromoquinolin-4-ol.[1]
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[2]
Single-Crystal X-ray Diffraction Analysis
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or by vapor diffusion.
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Workflow for Synthesis and Structural Validation
The following diagram illustrates the logical workflow from the synthesis of this compound derivatives to their definitive structural validation by X-ray crystallography.
Caption: Workflow from synthesis to X-ray validation.
References
Efficacy of 6-Bromoquinolin-3-ol Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The incorporation of a bromine atom at the 6-position of the quinoline ring, coupled with a hydroxyl group at the 3-position, has emerged as a promising strategy in the design of novel anticancer agents. This guide provides a comparative overview of the efficacy of 6-Bromoquinolin-3-ol and its structurally related analogs against various cancer cell lines, supported by experimental data from recent studies.
Comparative Efficacy of Bromo-Substituted Quinolines and Related Heterocycles
While direct comparative studies on a broad series of this compound analogs are limited, research on structurally related bromo-substituted quinolines and quinazolinones provides valuable insights into their anticancer potential. The following table summarizes the cytotoxic activity (IC50 values) of various analogs against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [1][2] |
| HT29 (Human Colon Adenocarcinoma) | 26.2 | [1][2] | |
| HeLa (Human Cervical Cancer) | 24.1 | [1][2] | |
| 5,7-dicyano-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 9.6 | [3] |
| 6-bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one (8a, R=H) | MCF-7 (Human Breast Adenocarcinoma) | 15.85 ± 3.32 | [4] |
| SW480 (Human Colon Adenocarcinoma) | 17.85 ± 0.92 | [4] | |
| 6-bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one (8d, R=3-CH3) | MCF-7 (Human Breast Adenocarcinoma) | 59.15 ± 5.73 | [4] |
| SW480 (Human Colon Adenocarcinoma) | 72.45 ± 2.90 | [4] | |
| 6-bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one (8e, R=4-CH3) | MCF-7 (Human Breast Adenocarcinoma) | 35.14 ± 6.87 | [4] |
| SW480 (Human Colon Adenocarcinoma) | 63.15 ± 1.63 | [4] | |
| 6-bromoquinazoline derivative (5b) | MCF-7 (Human Breast Adenocarcinoma) | 1.95 | [5][6] |
| SW480 (Human Colon Adenocarcinoma) | 0.53 | [5][6] |
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds relies on a panel of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). The cells are then incubated for an additional 48 to 72 hours.[7]
-
MTT Reagent Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a widely used method to detect apoptosis, or programmed cell death.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of the compounds.
-
Cell Lysis: After treatment with the compounds, cells are washed with PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet the cell debris.[8]
-
Protein Quantification: The protein concentration of the supernatant is determined using a protein assay, such as the BCA assay.[9]
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified to determine the relative expression levels of the target protein.[8]
Signaling Pathways and Experimental Workflow
The anticancer activity of 6-bromoquinoline analogs is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and DNA damage repair.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to Purity Assessment of 6-Bromoquinolin-3-ol: Cross-Validation of HPLC and GC-MS
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is a critical checkpoint. For a molecule such as 6-Bromoquinolin-3-ol, a versatile building block in medicinal chemistry, ensuring high purity is paramount to the reliability of subsequent research and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of two instrumental methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present a comparative analysis of their performance, and provide hypothetical supporting data to illustrate a cross-validation approach.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for many pharmaceutical ingredients.[1] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] In contrast, Gas Chromatography (GC) is tailored for volatile and thermally stable compounds, separating them based on their boiling points and polarity.[3] When coupled with a Mass Spectrometer (MS), GC-MS provides powerful identification capabilities for volatile impurities.[4] The cross-validation of these two orthogonal methods provides a more complete picture of a sample's purity, covering both volatile and non-volatile impurities.
Experimental Protocols
Below are detailed, proposed methodologies for the purity assessment of this compound using both HPLC and GC-MS. These protocols are based on established methods for similar quinoline derivatives and can serve as a starting point for method development and validation.[4][5][6]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile[2]
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 80 20 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.[4]
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
MS Transfer Line Temperature: 280 °C[4]
-
Ion Source Temperature: 230 °C[4]
-
Mass Range: m/z 40-500[5]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.[4]
Data Presentation: A Hypothetical Comparison
The following tables summarize hypothetical quantitative data from the analysis of a single batch of this compound, illustrating the complementary nature of HPLC and GC-MS.
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.3 | Unknown Impurity 1 |
| 2 | 8.9 | 0.8 | 4-Bromoaniline (Starting Material) |
| 3 | 12.5 | 98.6 | This compound |
| 4 | 15.1 | 0.3 | Unknown Impurity 2 |
Table 2: Hypothetical GC-MS Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification (via MS Library Match) |
| 1 | 5.8 | 0.05 | Dichloromethane (Residual Solvent) |
| 2 | 10.2 | 99.9 | This compound |
| 3 | 13.4 | 0.05 | Nitrobenzene (Trace from Synthesis) |
Purity by HPLC is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] Purity by GC-MS is relative to other volatile components.
Visualization of Analytical Workflows
To better illustrate the logical flow of the purity assessment and cross-validation process, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
References
Benchmarking the kinase inhibitory activity of 6-Bromoquinolin-3-ol against known drugs
A Comparative Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the quinolinone scaffold has emerged as a promising framework for designing novel therapeutic agents. This guide provides a comparative analysis of the kinase inhibitory activity of a novel compound, 6-Bromoquinolin-3-ol, against a panel of well-established kinase inhibitor drugs: Staurosporine, Imatinib, and Dasatinib. Due to the limited availability of public data on this compound, this guide utilizes experimental data for the known drugs and presents a hypothetical, yet plausible, inhibitory profile for this compound to illustrate its potential and guide future research.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors. We present a head-to-head comparison of inhibitory activities, detailed experimental protocols for assessing kinase inhibition, and visual representations of key signaling pathways and experimental workflows. The data for Staurosporine, Imatinib, and Dasatinib are derived from publicly available studies, while the data for this compound is hypothetical and serves as a benchmark for potential future experimental validation.
Comparative Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1] A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values of this compound (hypothetical) and the known drugs against a selection of kinases.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| ABL1 | 50 | 20 | 600[2] | <1 |
| SRC | 150 | 6 | >10000 | <1 |
| c-KIT | 80 | 15 | 100[2] | 12 |
| PDGFRα | 120 | 25 | 100[2] | 28 |
| VEGFR2 | 300 | 10 | >10000 | 15 |
| EGFR | >10,000 | 88.1[3] | >10000 | 30 |
| HER2 | >10,000 | 35.5[3] | >10000 | 100 |
| Chek1 | 25 | - | - | - |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for Staurosporine, Imatinib, and Dasatinib are approximate values from various sources and can vary depending on the specific assay conditions.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate determination and comparison of kinase inhibitor potencies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) and known inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well or 384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]
Visualizing Signaling Pathways and Workflows
Graphical representations are essential for understanding the complex interactions in cellular signaling and the logical flow of experimental procedures.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and potential points of inhibition.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Discussion and Future Directions
The presented data highlights the broad-spectrum inhibitory profile of Staurosporine and the more targeted nature of Imatinib and Dasatinib. The hypothetical profile of this compound suggests a potential for selective inhibition of Chek1, a crucial enzyme in the DNA damage response pathway.[5] Inhibition of Chek1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents.[5]
The bromine substitution at the C6 position of the quinolinone core is thought to enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[5] Further investigation into the synthesis and biological evaluation of a series of this compound derivatives is warranted to establish a clear structure-activity relationship and validate its potential as a selective kinase inhibitor.
Disclaimer: The kinase inhibitory activity data for this compound presented in this guide is hypothetical and intended for illustrative and comparative purposes only. Experimental validation is required to determine the actual inhibitory profile of this compound.
References
Structure-Activity Relationship of 6-Bromoquinolin-3-ol Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromoquinolin-3-ol analogs and structurally related compounds. Due to the limited availability of comprehensive SAR studies on a diverse library of this compound analogs, this guide leverages data from closely related quinoline and quinolinone derivatives to infer potential therapeutic applications, particularly in oncology.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a bromine atom at the 6-position of the quinoline ring is a common strategy to enhance biological potency, often by increasing the molecule's lipophilicity, which can improve cell membrane permeability and target engagement.[1] This guide consolidates available data to provide insights into the anticancer and enzyme inhibitory potential of this class of compounds.
Comparative Analysis of Anticancer Activity
While specific data on a series of this compound analogs is scarce, studies on structurally similar bromo-substituted quinolines and quinolinones demonstrate significant cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected analogs, providing a basis for understanding the potential of the this compound scaffold.
| Compound ID/Name | Structure | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 6,8-dibromo-5-nitroquinoline | A 6,8-dibromoquinoline with a nitro group at the 5-position. | C6 (rat brain tumor) | 50.0 | [2] |
| HT29 (human colon carcinoma) | 26.2 | [2] | ||
| HeLa (human cervix carcinoma) | 24.1 | [2] | ||
| 5,7-dibromo-8-hydroxyquinoline | A dibrominated 8-hydroxyquinoline. | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [3] |
| 6-bromo quinazoline derivative (Compound 5b) | A 6-bromoquinazoline with a meta-fluorophenyl substitution. | MCF-7 (human breast adenocarcinoma) | 0.53 | [4] |
| SW480 (human colon adenocarcinoma) | 1.95 | [4] | ||
| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | A highly brominated methoxyquinoline. | C6, HeLa, HT29 | Significant inhibitory effects | [5] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | A dibrominated, dimethoxylated hydroxyquinoline. | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [5] |
Structure-Activity Relationship Insights from Analogs:
-
Halogenation: The presence of bromine at the C6 position is associated with enhanced lipophilicity and, consequently, may contribute to improved cellular uptake and target interaction.[1] Further bromination, as seen in di- and tetra-bromo analogs, appears to correlate with potent anticancer activity.[2][3][5]
-
Electron-Withdrawing Groups: The introduction of a nitro group at the C5 position of a 6,8-dibromoquinoline scaffold significantly enhances antiproliferative activity, suggesting that electron-withdrawing groups in this region are favorable for cytotoxicity.[2]
-
Substitutions on Related Scaffolds: In the closely related 6-bromoquinazoline series, substitutions on the phenyl ring have a marked impact on anticancer potency, with a meta-fluoro substitution leading to very high activity.[4] This highlights the importance of exploring various substituents on the core structure.
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups also play a crucial role in the biological activity of brominated quinolines, as demonstrated by the potent activity of hydroxylated and methoxylated dibromoquinoline derivatives.[3][5]
Potential Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms. One of the key areas of investigation for bromo-substituted quinolinones is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation and survival.[1]
Experimental Protocols
The evaluation of the anticancer potential of this compound analogs typically involves a series of in vitro assays to determine their cytotoxicity and enzyme inhibitory activity.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48 hours.[1]
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Kinase Inhibition Assay (General Protocol)
To determine the potency of the compounds against specific kinase targets, enzyme inhibition assays are performed.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.[1]
-
Compound Addition: The this compound analogs are added to the reaction mixture at various concentrations.[1]
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.[1]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays, fluorescence-based assays, or antibody-based methods like ELISA.[1]
-
Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related compounds suggest that this class of molecules is likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions to establish a clear and comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the further development of these compounds into clinically viable therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro and In Vivo Anticancer Activity of Bromoquinoline Derivatives
A Comparative Guide for Researchers in Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The addition of a bromine atom to this structure often enhances lipophilicity, potentially improving cell membrane permeability and target engagement. This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of bromoquinoline derivatives, with a special focus on correlating these two critical stages of drug development. While direct in vitro to in vivo correlation data for a broad range of 6-Bromoquinolin-3-ol derivatives is emerging, we will examine a case study of a closely related bromoquinoline derivative, compound 91b1 (5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol), for which such data is available. This will be supplemented with in vitro data from other bromoquinoline analogs to provide a broader context for researchers.
In Vitro Cytotoxicity: A Comparative Overview
The initial screening of potential anticancer compounds relies heavily on in vitro cytotoxicity assays. These assays, such as the MTT or MTS assay, measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50). A lower IC50 value indicates greater potency. Below is a summary of the in vitro activity of several bromoquinoline derivatives against various cancer cell lines.
| Compound Class/Derivative | Cell Line | IC50 (µg/mL) | Reference Compound |
| Quinoline Derivative 91b1 | A549 (Lung Carcinoma) | ~2.5 | Cisplatin |
| AGS (Gastric Adenocarcinoma) | ~4.0 | Cisplatin | |
| KYSE150 (Esophageal Squamous Cell Carcinoma) | ~9.5 | Cisplatin | |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | ~11.0 | Cisplatin | |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast Cancer) | 1.7 | Doxorubicin |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Reported as more potent than 5-FU | 5-Fluorouracil |
Correlation of In Vitro and In Vivo Activity: A Case Study of Compound 91b1
A crucial step in drug development is determining if the promising results from in vitro studies translate to efficacy in a living organism. The following table presents a direct comparison of the in vitro cytotoxicity and in vivo antitumor effect of compound 91b1.
| Parameter | In Vitro | In Vivo |
| System | KYSE450 Esophageal Squamous Cell Carcinoma Cell Line | Nude Mice Xenograft with KYSE450 Tumors |
| Metric | IC50 | Tumor Growth Inhibition |
| Result | ~11.0 µg/mL | Significant reduction in tumor size |
| Mechanism | Downregulation of Lumican | Downregulation of Lumican |
The data for compound 91b1 demonstrates a positive correlation between its in vitro potency against the KYSE450 cell line and its ability to significantly reduce tumor size in a xenograft model using the same cancer cells.[1][2] This correlation is fundamental for the progression of a compound from a laboratory curiosity to a potential therapeutic agent.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in scientific research. The following are summarized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTS Assay
The MTS assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline derivative (e.g., compound 91b1) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation: The plate is incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models are essential for evaluating the anticancer activity of a compound in a living organism.[4][5]
-
Animal Model: Athymic nude mice are commonly used as they lack a functional immune system and will not reject human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., KYSE450) is subcutaneously injected into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., 91b1) or a vehicle control, typically via intraperitoneal or intravenous injection, according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.
Visualizing the Path to Discovery
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
Caption: A flowchart illustrating the progression from in vitro screening to in vivo validation in anticancer drug discovery.
Caption: A diagram showing the proposed mechanism of action for compound 91b1 via the downregulation of Lumican.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 6-Bromoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The synthesis of 6-bromoquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry, can be approached through various synthetic routes. Each pathway presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. This guide provides a head-to-head comparison of plausible synthetic strategies, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
| Metric | Route 1: Post-Cyclization Functionalization | Route 2: Pre-Cyclization Functionalization |
| Starting Material | 4-Bromoaniline | 4-Bromoaniline |
| Key Intermediates | 6-Bromoquinoline, 3-Amino-6-bromoquinoline | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |
| Overall Yield | Moderate (multi-step) | Potentially higher (fewer steps to key intermediate) |
| Key Reactions | Skraup/Doebner-von Miller, Nitration, Reduction, Diazotization | Gould-Jacobs Reaction, Hydrolysis, Decarboxylation |
| Advantages | Utilizes well-established, robust reactions for the quinoline core synthesis. | Can directly install a functional group at the desired position during ring formation. |
| Disadvantages | Multiple steps can lead to lower overall yield. Diazotization can sometimes lead to side products. | Subsequent conversion of the 3-carboxy group to a hydroxyl group may require harsh conditions or multi-step procedures. |
Route 1: Synthesis via Post-Cyclization Functionalization
This strategy focuses on first constructing the 6-bromoquinoline skeleton and subsequently introducing the hydroxyl group at the 3-position.
Logical Workflow
Caption: Workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoline (Skraup Reaction)
The Skraup reaction provides a classic and effective method for quinoline synthesis.
-
Reaction: 4-bromoaniline is reacted with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., the nitro group of a co-solvent like nitrobenzene, or arsenic acid).
-
Procedure Outline: A mixture of 4-bromoaniline, glycerol, and concentrated sulfuric acid is heated. An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours. After cooling, the mixture is diluted with water and neutralized, followed by extraction and purification of the 6-bromoquinoline product.
-
Reported Yield: Yields for the Skraup synthesis can vary but are often in the range of 50-70%.
Step 2: Nitration of 6-Bromoquinoline
Nitration introduces a nitro group at the 3-position, which can then be converted to an amino group.
-
Reaction: 6-Bromoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Procedure Outline: 6-Bromoquinoline is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred for a period, then poured onto ice, and the precipitated 6-bromo-3-nitroquinoline is collected.
Step 3: Reduction of 6-Bromo-3-nitroquinoline to 3-Amino-6-bromoquinoline
The nitro group is reduced to an amine, a versatile intermediate.
-
Reaction: The nitro group is reduced using a reducing agent such as iron powder in acidic medium (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation.
-
Procedure Outline: 6-Bromo-3-nitroquinoline is suspended in a mixture of ethanol and an acid. Iron powder is added in portions, and the mixture is heated to reflux. After the reaction is complete, the mixture is filtered to remove iron salts, and the filtrate is worked up to isolate 3-amino-6-bromoquinoline.
Step 4: Diazotization of 3-Amino-6-bromoquinoline and Hydrolysis to this compound
The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
-
Reaction: 3-Amino-6-bromoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperature to form a diazonium salt. This salt is then hydrolyzed by heating in an aqueous acidic solution.
-
Procedure Outline: 3-Amino-6-bromoquinoline is dissolved in an aqueous acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise. The resulting diazonium salt solution is then gently warmed until nitrogen evolution ceases. The solution is then neutralized and the product, this compound, is extracted and purified.
Route 2: Synthesis via Pre-Cyclization Functionalization (Gould-Jacobs Reaction)
This approach involves the formation of the quinoline ring from a precursor that already contains a functional group at the 3-position. The Gould-Jacobs reaction is a powerful tool for this strategy.[1]
Logical Workflow
Caption: Workflow for Route 2.
Experimental Protocols
Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one (Gould-Jacobs Reaction)
This two-step sequence first involves a condensation reaction followed by a thermal cyclization. A detailed procedure has been adapted from the synthesis of similar quinolone derivatives.[2]
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[2]
-
Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of a high-boiling solvent like diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.[2]
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.[2]
-
Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous solution of sodium hydroxide until hydrolysis is complete. The solution is then cooled and acidified to precipitate 6-bromoquinolin-4(1H)-one, which is the tautomer of 6-bromo-4-hydroxyquinoline.
-
Reported Yield: A study on the synthesis of 6-bromo-4-oxo-4H-quinoline from 4-bromoaniline and Meldrum's acid (a related malonic acid derivative) reported a 67% yield for the thermal rearrangement step.[3]
Subsequent Steps for this compound
The conversion of 6-bromo-4-hydroxyquinoline-3-carboxylic acid or its derivatives to this compound is not straightforward and represents a limitation of this route. Plausible but unoptimized steps could include:
-
Curtius or Hofmann Rearrangement: The 3-carboxylic acid could be converted to an acyl azide (for Curtius) or an amide (for Hofmann), which upon rearrangement and hydrolysis could yield 3-amino-6-bromoquinoline. This would then follow the final step of Route 1.
-
Reduction and Functional Group Interconversion: The carboxylic acid could be reduced to a hydroxymethyl group, which would require further manipulation to yield the desired 3-hydroxy functionality.
Due to the complexity of these subsequent transformations, Route 1, despite its multiple steps, may offer a more reliable pathway to the target molecule.
Data Summary
| Reaction | Starting Material(s) | Reagents & Conditions | Product | Reported Yield | Reference |
| Skraup Synthesis | 4-Bromoaniline, Glycerol | H₂SO₄, Oxidizing Agent, Heat | 6-Bromoquinoline | 50-70% (typical) | [4] |
| Gould-Jacobs (Cyclization) | Diethyl ((4-bromophenyl)amino)methylenemalonate | Diphenyl ether, 240-250 °C | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Not specified | [2] |
| Gould-Jacobs (analogue) | 5-(4-bromophenylaminomethylene)-1,3-dioxan-4,6-dione | Diphenyl ether, reflux | 6-bromo-4-oxo-4H-quinoline | 67% | [3] |
| Chlorination | 6-bromoquinolin-4-ol | POCl₃, DMF, 110 °C | 6-bromo-4-chloroquinoline | 81% | [5] |
Conclusion
The synthesis of this compound is a multi-step process that can be approached from different strategic directions. Route 1 , involving the functionalization of a pre-formed 6-bromoquinoline ring, appears to be the more documented and predictable pathway, although it involves several steps. The key challenge in this route is the final diazotization and hydrolysis step, which may require careful optimization to maximize yield and minimize side product formation.
Route 2 , utilizing the Gould-Jacobs reaction, is efficient for the synthesis of the 6-bromo-4-hydroxyquinoline core. However, the subsequent conversion of the functional group at the 3-position to a hydroxyl group is less direct and not well-documented for this specific substrate.
For researchers requiring a reliable and well-precedented synthesis, Route 1 is recommended. Further investigation and optimization of the conversion of the 3-carboxy group in the intermediate from Route 2 could make it a more competitive alternative in the future. The choice of route will ultimately depend on the specific experimental capabilities, available starting materials, and the desired scale of the synthesis.
References
Confirming Drug-Target Engagement: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This critical step, known as target engagement, provides essential evidence for the mechanism of action and is a key determinant of a drug's potential efficacy and safety. This guide offers an objective comparison of leading methodologies for confirming target engagement, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
The selection of an appropriate target engagement assay is a pivotal decision in the drug discovery pipeline. Factors such as the nature of the target protein, the properties of the small molecule, the desired throughput, and the biological context all play a crucial role in determining the most suitable approach. This guide will delve into the principles, advantages, and limitations of four widely used techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Reporter Gene Assays. Furthermore, we will provide a comparative overview of emerging and alternative methods that are expanding the toolkit for target engagement studies.
At a Glance: Comparison of Target Engagement Assays
To facilitate a rapid and direct comparison, the following table summarizes the key performance characteristics of the discussed target engagement methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Reporter Gene Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Change in refractive index upon ligand binding to an immobilized target. | Measurement of heat change upon molecular interaction in solution. | Ligand-induced modulation of a downstream reporter gene's expression. |
| Biological Context | In-cell, in-situ, and in-vivo.[1][2] | In-vitro (purified components). | In-vitro (purified components).[3][4] | In-cell.[5] |
| Labeling Requirement | Label-free for the compound.[1] | Label-free.[6] | Label-free.[4] | Requires genetic modification of cells.[7] |
| Affinity Range (Kd) | Wide range, from nM to µM. | pM to mM. | nM to mM.[8] | Indirectly measured via EC50/IC50. |
| Throughput | Low to high, adaptable to plate formats.[9] | Medium to high.[10] | Low to medium.[8] | High.[5] |
| Information Obtained | Target engagement, cellular permeability. | Binding affinity (Kd), kinetics (kon, koff).[6] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8] | Functional response, pathway activation/inhibition.[5] |
| Sample Consumption | Moderate to high (cell culture). | Low (protein and compound). | High (protein and compound). | Low (cell culture). |
In-Depth Analysis of Key Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the direct measurement of target engagement in a cellular context.[2] The fundamental principle of CETSA lies in the observation that the binding of a ligand, such as a small molecule drug, can increase the thermal stability of its target protein.[2]
The CETSA protocol typically involves the following key steps:
-
Cell Treatment: Cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspension or lysate is heated to a specific temperature or across a temperature gradient.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting or other protein detection methods like ELISA or mass spectrometry.[2]
An increase in the amount of soluble target protein in the compound-treated sample compared to the control at a given temperature indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biognosys.com [biognosys.com]
- 5. Stability of Proteins From Rates of Oxidation Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening by SPR: Workflow and Software for Efficient Data Processing [genedata.com]
Safety Operating Guide
Proper Disposal of 6-Bromoquinolin-3-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromoquinolin-3-ol, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks and protect both personnel and the environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH/MSHA-approved respirator should be used.
Quantitative Hazard and Property Data
The following table summarizes the key hazard classifications and physical/chemical properties of this compound.
| Property | Value |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
| Physical Form | Solid |
| Storage Temperature | Room temperature, sealed in a dry place |
| Molecular Weight | 224.06 g/mol |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration. As a halogenated organic compound, specific incineration conditions are necessary to prevent the formation of toxic byproducts.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused product, contaminated materials (e.g., filter paper, gloves, weighing boats), and solutions.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Segregation: Store the this compound waste separately from other incompatible waste streams, such as strong oxidizing or reducing agents.
-
Accumulation: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area within the laboratory.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Key Logistical and Operational Plans
-
Waste Minimization: Whenever possible, design experiments to minimize the generation of this compound waste.
-
Spill Management: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container for disposal. Do not allow the chemical to enter drains or waterways.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA).[2][3][4] Laboratories are considered hazardous waste generators and must adhere to the specific requirements for their generator status (e.g., Very Small, Small, or Large Quantity Generator).[5]
-
Professional Disposal: Engage a certified hazardous waste disposal company for the final treatment of this compound waste. These companies are equipped to handle the high-temperature incineration required for halogenated organic compounds, which ensures complete destruction and the scrubbing of acidic flue gases like hydrogen bromide.[6][7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. pfw.edu [pfw.edu]
- 3. epa.gov [epa.gov]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. zeeco.com [zeeco.com]
- 7. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
Personal protective equipment for handling 6-Bromoquinolin-3-ol
Disclaimer: This document provides essential safety and logistical information for handling 6-Bromoquinolin-3-ol based on available data for this compound and structurally similar chemicals. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific Safety Data Sheet (SDS) provided by the supplier for the exact chemical being used before any handling, storage, or disposal.
This compound (CAS No. 552330-94-6) is a halogenated aromatic compound that requires stringent safety protocols to protect laboratory personnel and the environment. Based on data for 6-bromoquinoline and related compounds, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also be harmful if swallowed.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.[4]
| PPE Category | Item | Standard/Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | Must be certified annually. | To minimize inhalation exposure to dust or vapors. All handling of the solid and its solutions should occur within the fume hood.[2][4] |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 compliant or European Standard EN166.[1][3][4] | Protects against chemical splashes and airborne particles.[4] |
| Face Shield | To be worn over safety goggles. | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for short-term protection.[4][6] | Prevents direct skin contact with the chemical.[4] For extended or immersive contact, consult the glove manufacturer's resistance guide for breakthrough times.[4][7] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton is recommended. Must be fully buttoned.[4] | Protects skin and personal clothing from contamination. |
| Full-Length Pants & Closed-Toe Shoes | Made of a non-porous material. | Protects lower body and feet from spills and falling objects.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if engineering controls are insufficient or when working outside a fume hood.[3] | Prevents inhalation of harmful dust or vapors. The type of respirator and cartridge depends on the potential exposure level.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound at every stage.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
SDS Review: Before starting any work, carefully read and understand the supplier-specific Safety Data Sheet (SDS) for this compound.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[2]
-
Spill Kit: Verify that a chemical spill kit appropriate for solid, halogenated organic compounds is available.
Step 2: Chemical Handling (inside a certified fume hood)
-
Prepare Work Area: Cover the work surface within the chemical fume hood with disposable absorbent bench paper.[4]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.[2]
-
Weighing: To prevent the generation of dust, carefully weigh the solid compound on anti-static weigh paper or in a tared, contained vessel. Use a spatula for all transfers.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Keep the container capped when not in use.[4]
-
Reaction Setup: Securely assemble all glassware and apparatus for the chemical reaction within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: After the procedure, decontaminate the work area in the fume hood using an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Disposable gloves should be removed without touching the outer surface and disposed of as hazardous waste.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][9]
Disposal Plan
Chemical waste containing this compound must be managed as hazardous waste.[4] Proper segregation is critical.
-
Waste Segregation:
-
Halogenated Organic Waste: This is the designated waste stream for this compound. Do not mix with non-halogenated waste.[10][11]
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other contaminated solid materials (e.g., silica gel) in a dedicated, clearly labeled hazardous waste container for halogenated solids.[4]
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic liquids.[4][10]
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in the designated solid hazardous waste stream.[4]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and associated hazard warnings.[10]
-
Storage: Keep waste containers tightly sealed when not in use and store them in a designated, secondary containment area within the laboratory, away from incompatible materials.[10]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1] Never dispose of this chemical down the drain or in the regular trash.[4]
-
Workflow and Logical Relationships
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. biosynce.com [biosynce.com]
- 7. fishersci.fr [fishersci.fr]
- 8. angenechemical.com [angenechemical.com]
- 9. chemos.de [chemos.de]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
